4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-amino-2,5-dimethoxy-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-12-9-14(13(20-2)8-11(12)15)21(17,18)16-10-6-4-3-5-7-10/h3-9,16H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYQAEPHDGXJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)S(=O)(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044686 | |
| Record name | 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52298-44-9 | |
| Record name | 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52298-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052298449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,5-dimethoxy-N-phenylbenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENESULFONAMIDE, 4-AMINO-2,5-DIMETHOXY-N-PHENYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S41P93BI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological activities of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. The information is curated for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Chemical Properties
This compound is a sulfonamide derivative with the chemical formula C₁₄H₁₆N₂O₄S.[1][2] It is recognized by its CAS Number 52298-44-9.[2][3] This compound is a solid at room temperature, appearing as a white to almost white powder or crystalline solid.[4]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂O₄S | [1][2] |
| Molecular Weight | 308.35 g/mol | [1][3] |
| CAS Number | 52298-44-9 | [2][3] |
| Melting Point | 184.0 to 188.0 °C | [5] |
| Boiling Point (Predicted) | 520.1 °C at 760 mmHg | |
| pKa (Predicted) | 8.90 ± 0.10 | |
| Appearance | White to almost white powder to crystal | [4][5] |
| Solubility | Soluble in DMSO. |
Spectral Data
Spectral analysis is crucial for the structural elucidation and confirmation of this compound.
| Spectrum Type | Key Features and Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both phenyl rings, the amine protons, the methoxy group protons, and the sulfonamide N-H proton. The chemical shifts and splitting patterns would confirm the substitution pattern on the aromatic rings. |
| ¹³C NMR | The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the methoxy carbons and the aromatic carbons, providing further confirmation of the molecular structure. |
| Infrared (IR) | The IR spectrum is characterized by absorption bands corresponding to the N-H stretching of the primary amine and the sulfonamide, S=O stretching of the sulfonyl group, C-O stretching of the methoxy groups, and C=C stretching of the aromatic rings.[6] |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and biological evaluation of this compound.
Synthesis Protocol
The synthesis of this compound typically involves the reaction of 4-amino-2,5-dimethoxybenzenesulfonyl chloride with aniline.
Materials:
-
4-amino-2,5-dimethoxybenzenesulfonyl chloride
-
Aniline
-
Pyridine or triethylamine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 4-amino-2,5-dimethoxybenzenesulfonyl chloride in an anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere.
-
Add an equimolar amount of aniline to the solution.
-
Add a slight excess of a base, such as pyridine or triethylamine, to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with dilute acid to remove excess base, followed by an aqueous wash.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification Protocol: Recrystallization
Recrystallization is a common method for purifying the crude this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a solvent mixture)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot recrystallization solvent in an Erlenmeyer flask.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
Potential Biological Activities and Signaling Pathways
Sulfonamides are a well-established class of compounds with diverse biological activities. This compound, as a member of this class, is predicted to exhibit antimicrobial and anticancer properties.
Antimicrobial Activity
The primary mechanism of antimicrobial action for sulfonamides is the inhibition of folic acid synthesis in bacteria.[7]
Caption: Folic Acid Synthesis Inhibition by Sulfonamides.
Anticancer Activity
The anticancer mechanisms of sulfonamides are more varied and can involve several signaling pathways.[3][8][9]
Caption: Potential Anticancer Mechanisms of Sulfonamides.
Experimental Workflows
Antimicrobial Susceptibility Testing Workflow
A standard workflow for assessing the antimicrobial activity of this compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Caption: Broth Microdilution Workflow for MIC Determination.
In Vitro Anticancer Assay Workflow (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 4-amino-2,5-dimethoxy-N-phenyl-benzenesulfonamide - Wikidata [wikidata.org]
- 3. This compound | C14H16N2O4S | CID 104143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|CAS 52298-44-9 [benchchem.com]
- 5. This compound | 52298-44-9 | TCI Deutschland GmbH [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 4-amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is an organic compound belonging to the sulfonamide class.[1] Its structure is characterized by a central benzenesulfonamide core with an amino group and two methoxy groups on the aniline ring, and an N-phenyl substituent on the sulfonamide nitrogen.
Chemical Structure:
Caption: Chemical structure of this compound.
A comprehensive list of identifiers for this compound is provided in the table below.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 52298-44-9[2][3] |
| Molecular Formula | C₁₄H₁₆N₂O₄S[2][3][4] |
| Molecular Weight | 308.35 g/mol [2][3][4] |
| SMILES | COC1=CC(=C(C=C1N)OC)S(=O)(=O)NC2=CC=CC=C2[2] |
| InChI | InChI=1S/C14H16N2O4S/c1-19-12-9-14(13(20-2)8-11(12)15)21(17,18)16-10-6-4-3-5-7-10/h3-9,16H,15H2,1-2H3[2][4] |
| InChIKey | NFYQAEPHDGXJSY-UHFFFAOYSA-N[2][4] |
| Synonyms | 2,5-Dimethoxyaniline-4-sulfoanilide, 4-(Anilinosulfonyl)-2,5-dimethoxyaniline, FGL Base[2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | ~186 °C | [1] |
| Purity (by HPLC) | >98.0% | |
| XLogP3 | 1.7 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 5 | [2] |
Synthesis and Purification
Synthesis
The primary synthetic route for this compound involves a two-step process.[1] The first step is the preparation of the sulfonyl chloride intermediate, followed by its reaction with aniline to form the final sulfonamide product.
Caption: General synthetic workflow for this compound.
This compound also serves as a key intermediate in the synthesis of Pigment Yellow 97.[5][6] The process involves the diazotization of this compound and subsequent coupling with N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide.[5][6]
Purification
Purification of the crude product is typically achieved by recrystallization from a suitable solvent such as ethanol. The purity of the final compound can be assessed using High-Performance Liquid Chromatography (HPLC).
| HPLC Parameter | Condition |
| Column | C18 reverse-phase (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile/water (70:30 v/v)[1] |
| Detection | UV spectrophotometry |
| Purity | ≥98.0% |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
| Technique | Description |
| ¹H NMR | Confirms the presence and splitting patterns of aromatic protons and methoxy groups.[1] |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |
| FT-IR | Identifies functional groups, notably the S=O stretching of the sulfonamide at approximately 1350 cm⁻¹.[1] |
| LC-MS | Confirms the molecular weight of the compound. A reported LC-MS analysis used a Q Exactive Orbitrap instrument with electrospray ionization (ESI) in negative mode. The precursor ion [M-H]⁻ was observed at m/z 307.0758.[2] |
Biological Activity and Mechanism of Action
This compound has been investigated for its potential antimicrobial and anticancer properties.[1] The biological activity of sulfonamides is generally attributed to their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[7][8] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, thereby inhibiting bacterial growth.[7][9]
Caption: Proposed mechanism of antibacterial action via folate pathway inhibition.
While this is the established mechanism for antibacterial sulfonamides, the specific molecular targets and pathways for the potential anticancer activity of this compound require further investigation.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the systematic evaluation of the biological activity of this compound.
A. Antimicrobial Activity Assessment (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
-
Materials: Test compound, Mueller-Hinton Broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), sterile 96-well microtiter plates, spectrophotometer.[10]
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[10]
-
Compound Dilution: Prepare a stock solution of the compound in DMSO. Perform two-fold serial dilutions in MHB in a 96-well plate.[10]
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.[10]
-
B. Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[10]
-
Materials: Test compound, human cancer cell lines (e.g., HeLa, MCF-7), appropriate cell culture medium, 96-well plates, MTT solution, DMSO.[7]
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add a solubilizing agent like DMSO to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 540-590 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]
-
C. Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted to assess the inhibitory activity of the compound against specific enzymes, such as those implicated in cancer cell proliferation.
-
Materials: Test compound, target enzyme, substrate, appropriate buffer solution, 96-well plate, microplate reader.
-
Procedure:
-
Assay Preparation: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Pre-incubate the mixture.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Measurement: Monitor the formation of the product over time by measuring the change in absorbance or fluorescence.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ or Kᵢ value.[10]
-
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4).[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound.
This technical guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.
References
- 1. This compound|CAS 52298-44-9 [benchchem.com]
- 2. This compound | C14H16N2O4S | CID 104143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [dyestuffintermediates.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Pigment Yellow 97 [colorbloomdyes.com]
- 6. Pigment Yellow 97 [dyestuffintermediates.com]
- 7. benchchem.com [benchchem.com]
- 8. ijesrr.org [ijesrr.org]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Guide: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide (CAS 52298-44-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is a sulfonamide compound with the CAS number 52298-44-9.[1][2] It serves as a key chemical intermediate, most notably in the synthesis of Pigment Yellow 97.[1][2] Beyond its industrial applications, this compound has garnered interest in medicinal chemistry for its potential biological activities, including antimicrobial and anticancer properties.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical data, and biological activities, tailored for a scientific audience.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound[3][4] |
| CAS Number | 52298-44-9[1][2][3][4][5][6] |
| Molecular Formula | C₁₄H₁₆N₂O₄S[1][2][3][4][6] |
| Molecular Weight | 308.35 g/mol [1][3][6] |
| Synonyms | 4-Amino-2,5-dimethoxybenzenesulfonanilide, 2,5-Dimethoxy-N'-phenylsulfanilamide, 4-(Anilinosulfonyl)-2,5-dimethoxyaniline[3][6][7] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Appearance | White to almost white crystalline powder | [1][5] |
| Melting Point | 184-188 °C | [7][8] |
| Boiling Point | 520.1 °C at 760 mmHg (Predicted) | [2] |
| Purity (HPLC) | >98.0% | [5][7][8] |
| XLogP3 | 1.7 | [2][3] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 6 | [2] |
Synthesis and Purification
The primary synthetic route to this compound involves a two-step process, beginning with the chlorination of the corresponding sulfonic acid, followed by reaction with aniline.[1]
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Experimental Protocol: General Synthesis
Step 1: Preparation of 4-Amino-2,5-dimethoxybenzenesulfonyl chloride
-
To a solution of 4-amino-2,5-dimethoxybenzenesulfonic acid in anhydrous dichloromethane (DCM), add phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
-
Reflux the mixture at 40–50°C for 4–6 hours.[1]
-
After the reaction is complete, the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-amino-2,5-dimethoxybenzenesulfonyl chloride in tetrahydrofuran (THF) or ethyl acetate.
-
Add a 1:1 molar ratio of aniline to the solution.[1]
-
Add a base, such as pyridine or triethylamine, to the reaction mixture to neutralize the hydrochloric acid byproduct.[1]
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by extraction and washing to remove impurities.
Purification
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a white to off-white crystalline solid. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).[1][7][8]
Spectroscopic Data
| Technique | Observed Peaks/Shifts |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.82 (s, 1H, SO₂NH), δ 6.95 (s, 1H, aromatic H), δ 3.87 (s, 6H, OCH₃)[1] |
| ¹³C NMR | Spectral data available, specific shifts not detailed in search results.[4][9] |
| FT-IR (KBr) | 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch)[1] |
| LC-MS | Precursor m/z: 307.0758 [M-H]⁻. Major fragments at m/z 292.0524, 213.0669.[3][6] |
Applications
Industrial Application: Pigment Synthesis
The primary industrial use of this compound is as a diazo component in the synthesis of C.I. Pigment Yellow 97.[1][2]
Caption: Synthesis of Pigment Yellow 97.[2][5]
Biological and Pharmacological Potential
This compound belongs to the sulfonamide class of molecules, which are known for a wide range of biological activities.[1]
Anticancer Activity: this compound has demonstrated in vitro anticancer properties. It has been shown to induce apoptosis in resistant pancreatic cancer cell lines through the activation of caspases.[1]
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Panc-1 (Pancreatic) | 10 | Induction of apoptosis via caspase activation[1] |
| MCF-7 (Breast) | 15 | Inhibition of proliferation[1] |
Antimicrobial Activity: Derivatives of this compound have shown activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa.[1] However, specific quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for the title compound are not readily available in the public domain.
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the biological activity of sulfonamide compounds.
Protocol: In Vitro Anticancer Cell Viability (MTT Assay)
This protocol is a standard method to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).
-
Cell Seeding: Seed cancer cells (e.g., Panc-1, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol: Caspase Activation Assay
This assay measures the activity of caspases, key enzymes in the apoptotic pathway.
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells using a supplied lysis buffer.
-
Substrate Addition: Add a caspase-specific substrate (e.g., a DEVD peptide for caspase-3/7) linked to a colorimetric (pNA) or fluorometric (AMC) reporter molecule.[5]
-
Incubation: Incubate at 37°C for 1-2 hours to allow for enzymatic cleavage of the substrate.[2][5]
-
Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[2][5]
-
Analysis: Compare the signal from treated cells to untreated controls to determine the fold-increase in caspase activity.
Caption: Simplified proposed mechanism of apoptosis induction.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Hazard Statement: H302 (Harmful if swallowed)[3]
-
Precautionary Statements: P264, P270, P301+P317, P330, P501[3]
Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. It should be stored at room temperature in an inert atmosphere.[2]
Conclusion
This compound is a valuable intermediate in the pigment industry and a compound of interest for pharmacological research. Its straightforward synthesis and potential as an anticancer and antimicrobial agent make it a relevant molecule for further investigation. This guide provides a foundational understanding for researchers and professionals working with this compound. Further detailed studies are warranted to fully elucidate its mechanisms of biological action and therapeutic potential.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. 4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide(52298-44-9) 13C NMR spectrum [chemicalbook.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound | C14H16N2O4S | CID 104143 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the potential mechanisms of action for the sulfonamide compound, 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. While specific peer-reviewed data on this molecule is limited, this document extrapolates its likely biological activities based on the well-established pharmacology of the sulfonamide class of molecules. The primary focus will be on two key mechanisms: the inhibition of dihydropteroate synthase (DHPS) for antimicrobial activity and the inhibition of carbonic anhydrases (CAs) for potential anticancer applications. This guide furnishes detailed experimental protocols for assessing these activities and presents quantitative data where available, alongside visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and development purposes.
Introduction
This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Historically, sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be investigated for a range of therapeutic applications, including anticancer and anti-inflammatory roles. The subject of this guide, with its distinct 2,5-dimethoxy and N-phenyl substitutions, possesses a chemical architecture that suggests potential for specific biological interactions. This document aims to provide a foundational understanding of its likely mechanisms of action to guide further research and drug development efforts.
Antimicrobial Mechanism of Action: Dihydropteroate Synthase Inhibition
The hallmark antimicrobial action of sulfonamides lies in their ability to disrupt the bacterial folic acid synthesis pathway.[1] This pathway is essential for bacteria to produce tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and amino acids.[2] Crucially, mammals do not possess this pathway and instead obtain folate from their diet, rendering it an excellent target for selective toxicity against bacteria.[1]
Signaling Pathway: Folic Acid Synthesis
Sulfonamides, including presumably this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3] They are structural analogs of the natural substrate, para-aminobenzoic acid (PABA).[2] By binding to the active site of DHPS, they prevent the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, thereby halting the production of dihydropteroate and subsequent folate synthesis.[2]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
| Microorganism | Putative MIC (µg/mL) |
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 16 |
| Klebsiella pneumoniae | 32 |
| Escherichia coli | 32 |
| Aspergillus niger | 8 |
| Candida albicans | 4 |
| Data sourced from a commercial supplier and should be independently verified. |
Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay
This spectrophotometric assay provides a method to quantify the inhibitory activity of a compound against DHPS. The assay is coupled, where the product of the DHPS reaction is used by a second enzyme, dihydrofolate reductase (DHFR), leading to the oxidation of NADPH, which can be monitored by a decrease in absorbance at 340 nm.[4]
Materials:
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
p-Aminobenzoic acid (PABA)
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 10 mM DTT)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound (this compound) and a known DHPS inhibitor (e.g., sulfamethoxazole) in DMSO.
-
Prepare working solutions of DHPS and DHFR in assay buffer.
-
Prepare substrate solutions of DHPPP, PABA, and NADPH in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add assay buffer, test compound at various concentrations, DHPS, DHFR, and NADPH.
-
Positive control wells: Add assay buffer, a known DHPS inhibitor, DHPS, DHFR, and NADPH.
-
Negative control (no inhibitor) wells: Add assay buffer, DMSO (vehicle), DHPS, DHFR, and NADPH.
-
Blank wells: Add assay buffer, substrates, and NADPH (no enzymes).
-
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Add a mixture of PABA and DHPPP to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the negative control.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of DHPS activity).
-
Anticancer Mechanism of Action: Carbonic Anhydrase Inhibition
A growing body of evidence suggests that sulfonamides can exert anticancer effects through various mechanisms, with the inhibition of carbonic anhydrases (CAs) being a prominent one.[5] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in many types of tumors and are associated with tumor progression, metastasis, and resistance to therapy.[7]
Signaling Pathway: pH Regulation in Cancer
Tumor cells often exhibit a dysregulated pH gradient, with an acidic extracellular environment and a neutral to alkaline intracellular pH. This is, in part, maintained by the activity of tumor-associated CAs like CA IX.[6] By catalyzing the hydration of CO2, CA IX contributes to the acidification of the tumor microenvironment, which promotes invasion and metastasis, while also helping to maintain a favorable intracellular pH for tumor cell proliferation and survival. Inhibition of CA IX can disrupt this pH balance, leading to intracellular acidification and subsequent apoptosis, as well as sensitization to other anticancer therapies.[8]
Quantitative Data
Specific quantitative data for the inhibition of carbonic anhydrases by this compound is not available in peer-reviewed literature. The inhibitory potency of sulfonamides against CAs is highly dependent on the substitution pattern. For context, established CA inhibitors like acetazolamide exhibit Ki values in the low nanomolar range against various CA isoforms.[6]
Experimental Protocol: Carbonic Anhydrase (CA) Inhibition Assay
This colorimetric assay measures the esterase activity of CA, which is inhibited by sulfonamides. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be quantified spectrophotometrically.[9]
Materials:
-
Purified human CA isoforms (e.g., CA II, CA IX)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and a known CA inhibitor (e.g., acetazolamide) in DMSO.
-
Prepare a working solution of the CA enzyme in assay buffer.
-
Prepare a substrate solution of p-NPA in a solvent like acetonitrile.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add assay buffer, test compound at various concentrations, and the CA enzyme solution.
-
Positive control wells: Add assay buffer, a known CA inhibitor, and the CA enzyme solution.
-
Negative control (no inhibitor) wells: Add assay buffer, DMSO, and the CA enzyme solution.
-
Blank wells: Add assay buffer and substrate (no enzyme).
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells.
-
Measurement: Immediately measure the increase in absorbance at 400 nm in kinetic mode for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation (slope of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC50 or Ki value.
-
Conclusion and Future Directions
This compound, as a member of the sulfonamide family, holds therapeutic promise as both an antimicrobial and an anticancer agent. The mechanisms of action are likely centered on the inhibition of dihydropteroate synthase in bacteria and carbonic anhydrases in cancer cells. The provided experimental protocols offer a robust framework for the empirical validation of these hypotheses and the determination of the compound's potency and selectivity.
Future research should prioritize the independent verification of the preliminary antimicrobial data and a comprehensive screening against a panel of clinically relevant microbial strains. For its anticancer potential, in vitro studies against various cancer cell lines, particularly those overexpressing CA IX and CA XII, are warranted. Subsequent in vivo studies in relevant animal models will be crucial to ascertain the therapeutic efficacy and pharmacokinetic profile of this compound. The synthesis and evaluation of analogs with modifications to the phenyl ring and sulfonamide moiety could also lead to the discovery of more potent and selective agents. A thorough investigation into the structure-activity relationships will be instrumental in optimizing this scaffold for future drug development endeavors.
References
- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 4. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unveiling the Biological Potential of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Biological Activity Data
The following tables summarize the reported in vitro biological activities of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
Table 1: Antimicrobial Activity
| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Not Specified | 8 µg/mL |
| Pseudomonas aeruginosa | Not Specified | 16 µg/mL |
| Klebsiella pneumoniae | Not Specified | 32 µg/mL |
| Escherichia coli | Not Specified | 32 µg/mL |
| Aspergillus niger | Not Specified | 8 µg/mL |
| Candida albicans | Not Specified | 4 µg/mL |
Data sourced from an online chemical supplier's technical information. The original research publication containing these data is not publicly available.
Table 2: Anticancer Activity
| Cell Line | Cancer Type | IC50 | Proposed Mechanism of Action |
| Panc-1 | Pancreatic Cancer | 10 µM | Induction of apoptosis via caspase activation |
| MCF-7 | Breast Cancer | 15 µM | Not Specified |
| A549 | Lung Cancer | Not Specified | Not Specified |
Data sourced from an online chemical supplier's technical information. The original research publication containing these data is not publicly available.
Experimental Protocols
The detailed experimental protocols for generating the above quantitative data are not available. However, the following are representative, standardized protocols for assessing the antimicrobial and anticancer activities of sulfonamide-based compounds. These methods are provided as a reference for researchers designing their own evaluation studies.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.
-
Preparation of Microbial Inoculum:
-
Isolate single colonies of the test microorganism from a fresh agar plate.
-
Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the culture at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only) in each plate.
-
Incubate the plates at the appropriate temperature and duration (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Anticancer Activity Assay: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., Panc-1, MCF-7, A549) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the culture medium to obtain the desired test concentrations.
-
Remove the old medium from the cell plates and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay and Absorbance Reading:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculation of IC50:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
-
Proposed Mechanism of Action & Signaling Pathways
While detailed mechanistic studies for this compound are not extensively documented, preliminary information suggests that its anticancer activity, particularly against pancreatic cancer cells, may be mediated through the induction of apoptosis.[1] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key molecular cascade in apoptosis involves the activation of caspases, a family of cysteine proteases.
The proposed mechanism involves the activation of initiator caspases (e.g., caspase-9) which in turn cleave and activate executioner caspases (e.g., caspase-3 and -7). These executioner caspases are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of a novel compound like this compound.
Caption: General workflow for biological activity screening.
Conclusion
This compound demonstrates promising in vitro antimicrobial and anticancer activities based on the available data. The provided quantitative information serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this and structurally related sulfonamides. The representative experimental protocols and workflow diagrams included in this guide are intended to facilitate the design of further studies. Future research should focus on confirming the reported biological activities, elucidating the detailed mechanisms of action, and evaluating the in vivo efficacy and safety of this compound. The identification and publication of primary research data are crucial for advancing the scientific understanding of this molecule.
References
An In-Depth Technical Guide to 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide and its derivatives, a class of sulfonamides with demonstrated potential in oncology and infectious disease research. This document collates available data on their synthesis, biological activity, and mechanism of action, offering detailed experimental protocols and structured data for research and development applications.
Core Synthesis and Derivatization
The synthesis of the this compound core structure is typically achieved through a two-step process. The first step involves the chlorosulfonation of 1,4-dimethoxybenzene, followed by amination to introduce the 4-amino group. The resulting 4-amino-2,5-dimethoxybenzenesulfonyl chloride is a key intermediate. This intermediate is then reacted with aniline or its substituted derivatives under basic conditions to yield the final N-phenylbenzenesulfonamide product.
A general workflow for the synthesis is outlined below:
Experimental Protocol: Synthesis of this compound
This protocol is a representative example for the synthesis of the parent compound. Modifications to the starting aniline and reaction conditions would be necessary for the synthesis of derivatives.
Materials:
-
4-amino-2,5-dimethoxybenzenesulfonyl chloride
-
Aniline
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-amino-2,5-dimethoxybenzenesulfonyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of aniline (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Biological Activity and Evaluation
Derivatives of this compound have shown promising activity as both anticancer and antimicrobial agents.
Anticancer Activity
The parent compound has been evaluated for its cytotoxic effects against several human cancer cell lines. Research indicates that its mechanism of action may involve the induction of apoptosis through the activation of caspases.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| Panc-1 | Pancreatic | 10 |
| MCF-7 | Breast | 15 |
| A549 | Lung | 12 |
| Table 1: In Vitro Anticancer Activity of this compound[1] |
A simplified representation of the proposed apoptotic pathway is shown below:
Materials:
-
Human cancer cell lines (e.g., Panc-1, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Antimicrobial Activity
Studies have suggested that derivatives of this scaffold containing the 2,5-dimethoxy substitution pattern exhibit enhanced antimicrobial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, when compared to their unsubstituted counterparts.[1]
| Derivative | Bacterial Strain | MIC (µg/mL) |
| Derivative A | Staphylococcus aureus | Data not available |
| Derivative B | Pseudomonas aeruginosa | Data not available |
| Table 2: Antimicrobial Activity of this compound Derivatives (Illustrative) |
The following diagram illustrates a typical workflow for determining the MIC of a compound.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.
Key SAR insights include:
-
Methoxy Groups: The presence of the 2,5-dimethoxy groups on the benzenesulfonamide ring appears to be important for enhancing antimicrobial activity.[1]
-
Phenyl Group Substituents: Modifications to the N-phenyl ring can modulate the potency and selectivity of the compounds. Electron-withdrawing or electron-donating groups at different positions can lead to variations in activity against different cell lines or microbial strains.[1]
-
Amino Group: The 4-amino group can be a key point for further derivatization to improve pharmacokinetic properties or to introduce additional pharmacophoric features.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data indicates significant potential for anticancer and antimicrobial applications. However, a comprehensive exploration of the chemical space around this core structure is lacking in the current literature. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to establish a more detailed structure-activity relationship. This will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of clinical candidates. Further investigation into the precise molecular targets and signaling pathways modulated by these compounds is also warranted.
References
In-Depth Technical Guide: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is an organic compound with the IUPAC name This compound .[1] It belongs to the class of sulfonamides, a group of compounds with a wide range of applications, including in the pharmaceutical and dye industries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and potential mechanisms of action, with a focus on its applications in research and drug development.
Chemical Identity
The compound is also known by several synonyms, including 2,5-Dimethoxyaniline-4-sulfoanilide and FGL Base.[2] Key identifiers are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 52298-44-9[1] |
| Molecular Formula | C₁₄H₁₆N₂O₄S[1] |
| Molecular Weight | 308.35 g/mol [1] |
| Appearance | White to almost white crystalline powder[3][4] |
| Melting Point | 184.0 to 188.0 °C[4] |
Synthesis and Characterization
The primary synthetic route to this compound involves the reaction of 4-amino-2,5-dimethoxybenzenesulfonyl chloride with aniline in the presence of a base.[3] This nucleophilic substitution reaction results in the formation of the sulfonamide bond.
Experimental Protocol: Synthesis
A general method for the synthesis is as follows:
-
Preparation of 4-amino-2,5-dimethoxybenzenesulfonyl chloride: This intermediate can be synthesized by the chlorosulfonation of 1,4-dimethoxybenzene, followed by nitration and subsequent reduction of the nitro group.
-
Sulfonamide Formation: 4-amino-2,5-dimethoxybenzenesulfonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
Aniline, along with a base like pyridine or triethylamine to neutralize the HCl byproduct, is added to the solution.
-
The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Purification: The product is typically isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol.[5]
Characterization Data
The structure and purity of the synthesized compound can be confirmed using various analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, and amine protons. |
| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and the carbon atoms of the phenyl group. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), S=O stretching (sulfonamide), and C-O stretching (methoxy). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |
Note: Detailed spectral data can be found in databases such as PubChem.[1]
Biological Activity
This compound has demonstrated potential as a biologically active compound, particularly in the areas of antimicrobial and anticancer research.
Antimicrobial Activity
The compound has shown inhibitory effects against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values are summarized below.
| Organism | MIC (µg/mL) |
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 16 |
| Klebsiella pneumoniae | 32 |
| Escherichia coli | 32 |
| Aspergillus niger | 8 |
| Candida albicans | 4 |
Anticancer Activity
The compound has exhibited cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the following table.
| Cell Line | Cancer Type | IC50 (µM) |
| Panc-1 | Pancreatic | 10 |
| MCF-7 | Breast | 15 |
| A549 | Lung | Not specified |
Mechanism of Action and Signaling Pathways
While the precise molecular mechanisms of this compound are still under investigation, its structural similarity to other sulfonamides suggests potential modes of action.
Synthesis of Pigment Yellow 97
A primary industrial application of this compound is as a key intermediate in the synthesis of Pigment Yellow 97. The process involves a diazotization reaction followed by a coupling reaction.
Caption: Synthesis of Pigment Yellow 97.
Postulated Anticancer Signaling Pathway
Many sulfonamide derivatives exert their anticancer effects through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms like CA IX.[6][7] Inhibition of CA IX can lead to an increase in the acidity of the extracellular tumor microenvironment and a decrease in intracellular pH, which can trigger apoptosis.
Caption: Postulated mechanism of anticancer activity.
Conclusion
This compound is a versatile chemical compound with established use in the dye industry and significant potential in the pharmaceutical sector. Its demonstrated antimicrobial and anticancer activities warrant further investigation to elucidate its precise mechanisms of action and to explore its therapeutic potential. The synthetic accessibility and the biological profile of this sulfonamide derivative make it a promising scaffold for the development of novel therapeutic agents.
References
- 1. This compound | C14H16N2O4S | CID 104143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound|CAS 52298-44-9 [benchchem.com]
- 4. This compound | 52298-44-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Weight of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide
This technical guide provides a detailed analysis of the molecular weight of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, targeting researchers, scientists, and professionals in drug development.
Molecular Weight Determination
The molecular weight of a compound is a fundamental chemical property, crucial for stoichiometric calculations, substance quantification, and analytical characterization. The molecular weight of this compound has been determined based on its molecular formula, which is C₁₄H₁₆N₂O₄S.[1][2][3][4]
The calculation involves summing the atomic weights of all constituent atoms in the molecule. The standard atomic weights of carbon, hydrogen, nitrogen, oxygen, and sulfur are utilized for this purpose.
Quantitative Data Summary
The table below provides a comprehensive breakdown of the components contributing to the molecular weight of this compound.
| Element | Symbol | Count | Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 14 | 12.011 | 168.154 |
| Hydrogen | H | 16 | 1.008 | 16.128 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 4 | 15.999 | 63.996 |
| Sulfur | S | 1 | 32.065 | 32.065 |
| Total | 308.357 |
The calculated molecular weight of this compound is 308.357 g/mol . This value is consistent with published data, which reports the molecular weight as approximately 308.35 g/mol .[2][3][4]
Experimental Protocol: Molecular Weight Verification by Mass Spectrometry
The following protocol outlines a standard procedure for the verification of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Objective: To experimentally confirm the molecular weight of this compound.
Materials and Reagents:
-
This compound sample
-
High-purity solvent (e.g., methanol or acetonitrile)
-
Volatile acid (e.g., formic acid)
-
High-resolution mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of the chosen high-purity solvent to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.
-
To facilitate ionization, add 0.1% (v/v) of formic acid to the final solution.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy.
-
Set the ESI source to positive ion mode.
-
Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable signal.
-
Set the mass analyzer to scan a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 100-500.
-
-
Data Acquisition:
-
Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a sufficient period to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired mass spectrum to identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
The expected m/z for the [M+H]⁺ ion would be approximately 309.365 (308.357 + 1.008).
-
Compare the experimentally observed m/z value with the theoretically calculated value to confirm the molecular weight.
-
Visualizations
References
An In-depth Technical Guide to 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is a sulfonamide compound with potential applications in various research fields.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its prospective research applications. While extensive biological data is emerging, this document consolidates the available information and outlines potential avenues for future investigation, including its use as an intermediate in organic synthesis and its preliminary exploration in antimicrobial and anticancer research.[1]
Introduction
This compound, a member of the 4-amino-substituted benzenesulfonamide class, has a molecular structure that suggests potential for diverse biological activities.[1] The core structure features a sulfonamide group, known for its wide range of therapeutic effects, coupled with methoxy and amino groups that can influence its physicochemical properties and target interactions.[1] Although primarily utilized as a chemical intermediate, particularly in the synthesis of pigments like Pigment Yellow 97, its structural motifs warrant exploration for pharmaceutical applications.[1][2] Preliminary studies and structural comparisons suggest potential antimicrobial and anticancer properties, though detailed mechanistic studies are still needed to fully elucidate its therapeutic potential.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application in research and development. The compound's properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C14H16N2O4S | [2][3][4] |
| Molecular Weight | 308.35 g/mol | [2][3] |
| CAS Number | 52298-44-9 | [2][3][4] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 186°C | [4][5] |
| Boiling Point | 520.1°C at 760 mmHg | [4] |
| SMILES | COC1=CC(=C(C=C1N)OC)S(=O)(=O)NC2=CC=CC=C2 | [3] |
| InChIKey | NFYQAEPHDGXJSY-UHFFFAOYSA-N | [3] |
Synthesis and Chemical Reactions
Synthesis: The primary method for synthesizing this compound involves the reaction of 4-amino-2,5-dimethoxybenzenesulfonyl chloride with aniline in a basic environment.[1] This reaction proceeds through a nucleophilic substitution mechanism.[1]
Chemical Reactivity:
-
Azo Coupling: The amino group on the benzene ring can undergo diazotization and subsequent coupling reactions to form azo dyes.[1]
-
N-Arylation: The sulfonamide nitrogen can react with arylboronic acids in the presence of a copper catalyst to produce N-aryl derivatives.[1]
Potential Research Applications
While comprehensive biological studies on this compound are limited, its chemical structure suggests several promising areas for research.
Antimicrobial Research
The sulfonamide moiety is a well-established pharmacophore in antimicrobial agents. It is plausible that this compound could exhibit antibacterial activity by inhibiting key enzymes in microbial metabolic pathways.[1] A study has indicated its potential as an antimicrobial agent against specific bacterial strains.[1]
Anticancer Research
Preliminary research suggests that this compound may possess anticancer properties.[1] The benzenesulfonamide class of compounds has been extensively investigated as inhibitors of carbonic anhydrases, some of which are overexpressed in various tumors.[6] The substitution pattern on the benzene ring could influence its selectivity and potency towards different carbonic anhydrase isoforms.
Organic Synthesis Intermediate
The compound serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its reactive sites, including the amino group and the sulfonamide linkage, allow for a variety of chemical modifications to generate novel compounds with potential biological activities.[1]
Experimental Protocols
To facilitate further research, this section provides a hypothetical experimental protocol for evaluating the potential anticancer activity of this compound.
Experiment: In Vitro Cytotoxicity Assay using MTT
Objective: To determine the cytotoxic effects of this compound on a human cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
This compound
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Potential Mechanisms and Workflows
To further illustrate the potential research applications, the following diagrams, created using the DOT language, depict a hypothetical signaling pathway that could be targeted by this compound and a general experimental workflow.
Conclusion
This compound presents an intriguing scaffold for further scientific investigation. While its current applications are primarily in chemical synthesis, its structural features, particularly the sulfonamide group, suggest a potential for biological activity that warrants deeper exploration. The preliminary indications of antimicrobial and anticancer properties provide a strong rationale for initiating more detailed preclinical studies. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers to unlock the full therapeutic potential of this and related compounds. Future research should focus on elucidating its precise mechanism of action, identifying its molecular targets, and evaluating its efficacy and safety in relevant disease models.
References
- 1. This compound|CAS 52298-44-9 [benchchem.com]
- 2. This compound [dyestuffintermediates.com]
- 3. This compound | C14H16N2O4S | CID 104143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aablocks.com [aablocks.com]
- 5. 4-Amino-2,5-Dimethoxy-N-Phenylsulfonamide [chembk.com]
- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, a key intermediate in the production of various organic compounds, including Pigment Yellow 97. The protocol details a two-step synthetic pathway, commencing with the chlorosulfonation of 2,5-dimethoxyaniline followed by the condensation of the resulting sulfonyl chloride with aniline. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow to aid researchers in the successful preparation of this versatile compound.
Introduction
This compound is a sulfonamide derivative with significant applications in organic synthesis. Its molecular structure, featuring amino, dimethoxy, and phenylsulfonamide moieties, makes it a valuable building block for the creation of more complex molecules. Notably, it serves as a crucial precursor in the manufacturing of Pigment Yellow 97, a widely used colorant.[1] The synthesis of this compound is of considerable interest to researchers in materials science and medicinal chemistry. This protocol outlines a reliable and reproducible method for its laboratory-scale preparation.
Data Presentation
While specific quantitative data for a single, complete synthesis was not available in the public domain, the following table summarizes typical physical and chemical properties of the target compound, this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂O₄S |
| Molecular Weight | 308.35 g/mol |
| CAS Number | 52298-44-9 |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 186 °C |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process. The general methodology is outlined below.
Step 1: Synthesis of 4-Amino-2,5-dimethoxybenzenesulfonyl chloride
This step involves the chlorosulfonation of a suitable precursor, 4-amino-2,5-dimethoxybenzenesulfonic acid.
-
Reagents and Materials:
-
4-Amino-2,5-dimethoxybenzenesulfonic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-2,5-dimethoxybenzenesulfonic acid in anhydrous dichloromethane.
-
Slowly add a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to the suspension. An excess of the chlorinating agent is typically used.
-
Heat the reaction mixture to reflux (approximately 40-50 °C) and maintain for 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess chlorinating agent and solvent under reduced pressure. The crude 4-amino-2,5-dimethoxybenzenesulfonyl chloride is obtained and can be used in the next step, often without further purification.
-
Step 2: Synthesis of this compound
This final step involves the reaction of the synthesized sulfonyl chloride with aniline.
-
Reagents and Materials:
-
4-Amino-2,5-dimethoxybenzenesulfonyl chloride (from Step 1)
-
Aniline
-
Pyridine or Triethylamine (as a base)
-
Tetrahydrofuran (THF) or Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve the crude 4-amino-2,5-dimethoxybenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran or ethyl acetate in a round-bottom flask.
-
In a separate flask, dissolve a 1:1 molar ratio of aniline in the same solvent and add a base, such as pyridine or triethylamine, to act as an acid scavenger.
-
Cool the aniline solution in an ice bath and slowly add the solution of the sulfonyl chloride dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white crystalline solid.
-
Synthesis Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Two-step synthesis of this compound.
References
Application Notes and Protocols for the Analysis of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is a chemical intermediate with applications in the synthesis of pigments, such as Pigment Yellow 97, and holds potential for investigation in medicinal chemistry due to its sulfonamide functional group.[1] As with any chemical entity in a research and development setting, comprehensive analytical characterization is crucial to ensure identity, purity, and quality. This document provides detailed application notes and protocols for the analysis of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is vital for method development, particularly for techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₂O₄S | [2][3][4][5] |
| Molecular Weight | 308.35 g/mol | [2][3] |
| CAS Number | 52298-44-9 | [1][4][5] |
| Appearance | White to almost white crystalline powder | [1][6] |
| Melting Point | Approximately 186 °C | [1][4] |
| LogP | 1.7 - 1.81 | [2][7] |
| Purity (typical) | >98.0% (by HPLC or Nonaqueous Titration) | [4][6][8][9][10] |
Analytical Methods and Protocols
A multi-faceted approach is recommended for the complete analytical characterization of this compound, encompassing chromatographic, spectrometric, and titrimetric methods.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis.[1][6] A general reverse-phase HPLC method is described below.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Elution: A gradient elution is recommended to separate the main peak from any potential impurities. A starting condition of 60% A and 40% B, with a linear gradient to 20% A and 80% B over 15 minutes, can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 2: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling
LC-MS is a powerful technique for confirming the molecular weight of this compound and for identifying potential impurities.
Experimental Workflow for LC-MS Analysis
Caption: General workflow for LC-MS analysis of this compound.
Protocol:
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar conditions as described for the HPLC method can be used. The use of volatile mobile phase additives like formic acid is crucial for MS compatibility.
-
MS Parameters:
-
Ionization Mode: ESI can be operated in both positive and negative ion modes to obtain comprehensive data. In positive mode, the protonated molecule [M+H]⁺ at m/z 309.09 is expected. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 307.08 is expected.[2]
-
Mass Range: A scan range of m/z 100-500 is typically sufficient.
-
Collision Energy: For fragmentation studies (MS/MS), a collision energy of 10-40 eV can be applied to generate characteristic fragment ions for structural elucidation.
-
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the mobile phase.
-
Data Analysis: The acquired data will confirm the molecular weight of the main component. The mass spectra of minor peaks can be used to propose structures for any impurities present.
Table 3: LC-MS Parameters from a Public Database[2]
| Parameter | Value |
| Instrument | Q Exactive Orbitrap |
| Column | Acquity BEH C18, 1.7 µm, 2.1 x 150 mm |
| Ionization Mode | ESI Negative |
| Precursor Adduct | [M-H]⁻ |
| Observed m/z | 307.0758 |
| Fragmentation Mode | HCD |
Nonaqueous Titration for Assay
For quantitative determination of the purity (assay) of this compound, a nonaqueous titration can be employed. This method is suitable for the basic amino group in the molecule.
Protocol:
-
Instrumentation: A manual or automated titrator with a suitable electrode system (e.g., glass and reference electrodes).
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Endpoint Detection: Potentiometric determination of the endpoint.
-
Procedure:
-
Accurately weigh a suitable amount of the sample and dissolve it in glacial acetic acid.
-
Titrate the solution with 0.1 N perchloric acid.
-
Record the volume of titrant required to reach the endpoint.
-
-
Calculation: The percentage purity is calculated based on the volume of titrant consumed, the normality of the titrant, and the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is essential for the unambiguous confirmation of the chemical structure of this compound. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the protons on the two aromatic rings. The substitution pattern will lead to characteristic splitting patterns.
-
Amino Protons: A broad singlet for the -NH₂ group.
-
Sulfonamide Proton: A signal for the -SO₂NH- proton.
-
Methoxy Protons: Two singlets for the two -OCH₃ groups.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural elucidation.
-
Data Analysis: The chemical shifts, integration values, and coupling constants of the observed signals should be consistent with the proposed structure of this compound.
Summary and Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the quality control and characterization of this compound. A combination of HPLC for purity, LC-MS for identity and impurity profiling, nonaqueous titration for assay, and NMR for structural confirmation is recommended for a complete analysis. The provided protocols offer a starting point for method development and can be further optimized based on specific laboratory instrumentation and requirements.
References
- 1. This compound|CAS 52298-44-9 [benchchem.com]
- 2. This compound | C14H16N2O4S | CID 104143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. aablocks.com [aablocks.com]
- 5. 4-amino-2,5-dimethoxy-N-phenyl-benzenesulfonamide - Wikidata [wikidata.org]
- 6. This compound | 52298-44-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. chembk.com [chembk.com]
- 8. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. This compound >98.0%(HPLC)(T) 25g - Bestel goedkope laboratoriumproducten bij Laboratoriumdiscounter. Van microscopen tot chemicaliën, snel geleverd in Nederland. Bekijk ons assortiment! [laboratoriumdiscounter.nl]
- 10. This compound >98.0(HPLC)(T) [duksanchemical.com]
Application Notes and Protocols for 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is a versatile organic compound with significant applications as a chemical intermediate and building block in various synthetic processes.[1][2] Its molecular structure, featuring a sulfonamide moiety, a primary aromatic amine, and methoxy groups, makes it a valuable precursor for the synthesis of pigments and pharmacologically active molecules.[1] This document provides detailed application notes and experimental protocols for its use in organic synthesis, with a focus on its role in the production of azo pigments and as a scaffold for potential therapeutic agents.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 52298-44-9 | [3] |
| Molecular Formula | C₁₄H₁₆N₂O₄S | [3] |
| Molecular Weight | 308.35 g/mol | [3] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | ~186°C | [1] |
| IUPAC Name | This compound | [3] |
Applications in Organic Synthesis
Intermediate in Pigment Synthesis
The primary industrial application of this compound is as a key intermediate in the synthesis of Pigment Yellow 97 (C.I. 11767).[1][4] This is achieved through a diazotization reaction of the primary amine group, followed by coupling with a suitable coupling agent.[4][5]
Experimental Workflow for Pigment Yellow 97 Synthesis
Caption: Workflow for the synthesis of Pigment Yellow 97.
Detailed Protocol for the Synthesis of Pigment Yellow 97
This protocol is adapted from patent literature and outlines the general procedure.[5]
Materials:
-
This compound
-
30% Sodium Hydroxide (NaOH) solution
-
31% Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide (coupling component)
-
Potassium Iodide (KI) starch paper
-
Water
Procedure:
-
Preparation of the Diazo Component:
-
In a suitable reaction vessel (diazonium bucket), add water (0.3 times the weight of the starting sulfonamide).
-
Add 25-30 parts by weight of 30% NaOH solution and heat to 70-75°C.
-
Add 48-52 parts by weight of this compound and stir until dissolved.
-
Cool the mixture and add 31% HCl to precipitate the amine salt, adjusting the temperature to ≤ 3°C.
-
Add additional HCl (total of 65-75 parts by weight) and stir for 8-12 minutes.
-
Add a solution of 10-12 parts by weight of sodium nitrite over 2-5 minutes, maintaining the temperature at ≤ 5°C.
-
Stir for 50-70 minutes until a spot test on KI starch paper turns a slight blue-violet, indicating complete diazotization.
-
Filter the solution to obtain the diazonium salt solution (diazo component).
-
-
Coupling Reaction:
-
In a separate vessel, prepare a solution or suspension of the coupling component, N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide.
-
Slowly add the prepared diazo component to the coupling component solution with vigorous stirring, maintaining the temperature and pH according to standard azo coupling procedures.
-
-
Post-treatment and Isolation:
-
After the coupling is complete, the reaction mixture is typically heated to promote pigment crystallization and stabilization.
-
The crude pigment is then filtered, washed with water to remove residual salts and acids, and dried.
-
The dried pigment is ground to the desired particle size.
-
Quantitative Data:
| Reactant | Molar Ratio | Notes |
| This compound | 1 | Starting material for diazo component |
| N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide | ~1 | Coupling component |
| Sodium Nitrite | ~1 | Diazotizing agent |
| Hydrochloric Acid | Excess | To form the amine salt and for diazotization |
Note: Yields in industrial pigment production are typically high, but specific quantitative data from open literature is limited.
Building Block for Biologically Active Molecules
The sulfonamide functional group is a well-established pharmacophore present in a wide range of therapeutic agents. This compound serves as a valuable starting material for the synthesis of novel compounds with potential biological activities, including antimicrobial and anticancer properties.[1][2]
Potential Antimicrobial Action - Inhibition of Folic Acid Synthesis
Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This pathway is an attractive target as humans obtain folic acid from their diet, whereas bacteria must synthesize it. Inhibition of this pathway disrupts the production of essential precursors for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect.
Caption: Antimicrobial mechanism of sulfonamides via DHPS inhibition.
Potential Anticancer Action - Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-studied class of carbonic anhydrase (CA) inhibitors.[6] CAs are enzymes that catalyze the hydration of carbon dioxide and are involved in pH regulation. Several CA isoforms are overexpressed in various tumors, contributing to the acidic tumor microenvironment which promotes tumor proliferation, invasion, and metastasis. Inhibition of these CAs can disrupt the pH balance of cancer cells, leading to apoptosis.
Caption: Anticancer mechanism of sulfonamides via CA inhibition.
Representative Protocol for Derivatization (N-Arylation)
Materials:
-
This compound
-
Arylboronic acid
-
Copper catalyst (e.g., Cu(OAc)₂)
-
Base (e.g., Pyridine or Triethylamine)
-
Solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To an oven-dried flask, add this compound (1.0 eq), arylboronic acid (1.5 eq), and the copper catalyst (0.1 eq).
-
Add the base (2.0 eq) and the anhydrous solvent.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 80-100°C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl derivative.
Conclusion
This compound is a commercially significant intermediate for the pigment industry and a promising scaffold for medicinal chemistry and drug discovery. Its reactive amino group allows for straightforward derivatization to generate libraries of novel compounds for biological screening. The established roles of the sulfonamide moiety as an inhibitor of key enzymes like DHPS and carbonic anhydrases provide a logical starting point for the rational design of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.
References
- 1. This compound|CAS 52298-44-9 [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C14H16N2O4S | CID 104143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pigment Yellow 97 [dyestuffintermediates.com]
- 5. CN102153880B - Method for preparing P.Y.97 permanent yellow pigment - Google Patents [patents.google.com]
- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: A Versatile Intermediate in Drug Discovery
Introduction
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is a substituted aromatic sulfonamide that serves as a valuable intermediate in the synthesis of various organic compounds. Its molecular structure, featuring a primary aromatic amine, two methoxy groups, and a sulfonamide linkage to a phenyl group, provides a versatile scaffold for chemical modifications. While it is utilized in the dye industry as a precursor for Pigment Yellow 97, its potential in medicinal chemistry is gaining attention.[1][2] This document provides an overview of its applications in drug discovery, including its synthesis, and detailed protocols for evaluating its potential biological activities.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 52298-44-9 | [3][4][5] |
| Molecular Formula | C₁₄H₁₆N₂O₄S | [3][4][5] |
| Molecular Weight | 308.35 g/mol | [3][4][5] |
| Appearance | White to almost white crystalline powder | |
| IUPAC Name | This compound | [4] |
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process involving the formation of a sulfonyl chloride followed by a reaction with aniline.[1]
Step 1: Synthesis of 4-Amino-2,5-dimethoxybenzenesulfonyl chloride
Materials:
-
4-amino-2,5-dimethoxybenzenesulfonic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-2,5-dimethoxybenzenesulfonic acid in anhydrous DCM.
-
Slowly add thionyl chloride (or phosphorus pentachloride) to the suspension.
-
Reflux the mixture at 40–50°C for 4–6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-amino-2,5-dimethoxybenzenesulfonyl chloride.
Step 2: Synthesis of this compound
Materials:
-
4-Amino-2,5-dimethoxybenzenesulfonyl chloride
-
Aniline
-
Pyridine or Triethylamine
-
Tetrahydrofuran (THF) or Ethyl acetate
Procedure:
-
Dissolve the crude 4-amino-2,5-dimethoxybenzenesulfonyl chloride in THF or ethyl acetate in a round-bottom flask.
-
Add a stoichiometric equivalent of aniline to the solution.
-
Add a base, such as pyridine or triethylamine, to the reaction mixture to neutralize the HCl byproduct.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove the salt byproduct.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
HPLC analysis of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide
An Application Note for the HPLC Analysis of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide
Introduction
This compound is a sulfonamide derivative with potential applications in pharmaceutical and chemical research.[1] Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and various research applications. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of sulfonamides due to its high sensitivity and specificity.[2] This application note provides a detailed protocol for the .
The compound has a molecular formula of C14H16N2O4S and a molecular weight of 308.35 g/mol .[3][4][5] It is typically a solid or crystalline powder with a melting point of approximately 186°C.[1][6]
Principle of the Method
This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 column using an isocratic mobile phase of acetonitrile and water. The analyte is quantified by measuring its absorbance at a specific wavelength.
Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile/water (70:30 v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 265 nm[9][10] |
| Run Time | 10 minutes |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable volume of methanol to obtain a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation
Method validation should be performed according to ICH guidelines to ensure the reliability of the results.
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Precision
| Precision Type | RSD (%) |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 3.0% |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Recovery (%) |
| 50 | 98.0 - 102.0 |
| 75 | 98.0 - 102.0 |
| 100 | 98.0 - 102.0 |
Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Data Presentation
Quantitative Data Summary
| Analyte | Retention Time (min) |
| This compound | ~6.2[1] |
Visualizations
Caption: A flowchart illustrating the major steps in the HPLC analysis workflow.
Caption: Logical relationship between method development and validation parameters.
References
- 1. This compound|CAS 52298-44-9 [benchchem.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. This compound | C14H16N2O4S | CID 104143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-amino-2,5-dimethoxy-N-phenyl-benzenesulfonamide - Wikidata [wikidata.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. aablocks.com [aablocks.com]
- 7. This compound >98.0%(HPLC)(T) 25g - Bestel goedkope laboratoriumproducten bij Laboratoriumdiscounter. Van microscopen tot chemicaliën, snel geleverd in Nederland. Bekijk ons assortiment! [laboratoriumdiscounter.nl]
- 8. This compound >98.0(HPLC)(T) [duksanchemical.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
Application Note: Structural Elucidation of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the structural analysis of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and spectral acquisition for both ¹H and ¹³C NMR are presented. Predicted spectral data, including chemical shifts, multiplicities, and coupling constants, are summarized in tabular format to aid in spectral interpretation. A structural diagram with atom numbering is included to facilitate the correlation between the NMR data and the molecular structure. This application note serves as a practical resource for the characterization of this compound and similar sulfonamide derivatives.
Introduction
This compound is a sulfonamide derivative with potential applications in medicinal chemistry and as an intermediate in the synthesis of various organic compounds, including pigments.[1][2] The structural confirmation of such molecules is a critical step in research and development, ensuring the identity and purity of the synthesized compound. NMR spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution. By providing detailed information about the chemical environment of each proton and carbon atom, ¹H and ¹³C NMR spectra allow for a complete assignment of the molecular structure. This application note outlines the standardized procedures for acquiring and interpreting NMR spectra of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on established chemical shift principles, taking into account the electronic effects of the various functional groups within the molecule.
Note: The following data is theoretical and should be used as a reference for spectral interpretation. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3 | ~ 6.85 | s | 1H | - |
| H-6 | ~ 6.45 | s | 1H | - |
| H-2', H-6' | ~ 7.25 | d | 2H | ~ 7.5 |
| H-3', H-5' | ~ 7.05 | t | 2H | ~ 7.5 |
| H-4' | ~ 6.95 | t | 1H | ~ 7.5 |
| NH₂ | ~ 5.50 | br s | 2H | - |
| NH | ~ 10.20 | br s | 1H | - |
| OCH₃ (C-2) | ~ 3.80 | s | 3H | - |
| OCH₃ (C-5) | ~ 3.70 | s | 3H | - |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Atom Number(s) | Chemical Shift (δ, ppm) |
| C-1 | ~ 125.0 |
| C-2 | ~ 152.0 |
| C-3 | ~ 114.0 |
| C-4 | ~ 140.0 |
| C-5 | ~ 150.0 |
| C-6 | ~ 100.0 |
| C-1' | ~ 138.0 |
| C-2', C-6' | ~ 120.0 |
| C-3', C-5' | ~ 129.0 |
| C-4' | ~ 124.0 |
| OCH₃ (C-2) | ~ 56.5 |
| OCH₃ (C-5) | ~ 56.0 |
Experimental Protocols
Sample Preparation
A standardized protocol for the preparation of an NMR sample of a small organic molecule is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for sulfonamides due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile protons (NH and NH₂), often allowing for their observation.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to a clean, dry vial containing the weighed sample.
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Spectral Acquisition
The following are general parameters for the acquisition of ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
¹H NMR Spectroscopy:
-
Spectrometer: 500 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: 0-12 ppm
-
Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used as an internal reference.
¹³C NMR Spectroscopy:
-
Spectrometer: 125 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0-200 ppm
-
Referencing: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) is used as an internal reference.
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the assignment of NMR signals.
Caption: Chemical structure of this compound with atom numbering.
Logical Workflow for NMR Analysis
The following diagram outlines the logical workflow from sample preparation to structural confirmation using NMR spectroscopy.
References
Application Notes and Protocols for the LC-MS Analysis of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is a sulfonamide compound that serves as a key intermediate in various chemical syntheses, including the production of certain pigments.[1] Due to the widespread use of sulfonamides in veterinary medicine and their potential presence as residues in food products and the environment, robust and sensitive analytical methods are crucial for their detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), catering to both high-resolution mass spectrometry for identification and triple quadrupole mass spectrometry for sensitive quantification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₄H₁₆N₂O₄S |
| Molecular Weight | 308.35 g/mol |
| Monoisotopic Mass | 308.0831 Da |
| CAS Number | 52298-44-9 |
| Appearance | White to almost white crystalline powder |
| Melting Point | Approximately 186°C |
Experimental Workflows
The following diagram illustrates a general workflow for the analysis of this compound in biological and environmental matrices.
Caption: General workflow for the LC-MS analysis of the target analyte.
High-Resolution LC-MS Method (Identification and Confirmation)
This method is suitable for the accurate identification and confirmation of this compound in complex matrices. The data presented is based on information available in the PubChem database.[2]
Chromatographic Conditions
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient should be optimized to achieve good peak shape and separation from matrix components. A starting point could be 5-95% B over 10 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Retention Time | ~14.55 min (This will vary depending on the specific LC system and gradient)[2] |
Mass Spectrometry Conditions (Q Exactive Orbitrap)
| Parameter | Value |
| Instrument | Thermo Scientific Q Exactive Orbitrap or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 307.0758 [M-H]⁻ |
| Fragmentation Mode | Higher-Energy Collisional Dissociation (HCD) |
| Collision Energy | Optimized for fragmentation (e.g., 15 eV) |
| Resolution | > 70,000 |
| Scan Range | m/z 50-400 |
High-Resolution Fragmentation Data
The following table summarizes the major fragment ions observed for the [M-H]⁻ precursor ion of this compound.[2]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Abundance |
| 307.0758 | 292.0524 | High |
| 307.0758 | 167.1079 | Low |
| 307.0758 | 213.0668 | Low |
Quantitative LC-MS/MS Method (Triple Quadrupole)
This method is designed for the sensitive and selective quantification of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The proposed MRM transitions are based on the high-resolution fragmentation data and known fragmentation pathways of related compounds.
Chromatographic Conditions
The chromatographic conditions can be the same as those described for the high-resolution method. Optimization may be required to ensure the best performance on the specific LC-MS/MS system.
Mass Spectrometry Conditions (Triple Quadrupole)
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI, Negative (or Positive, to be optimized) |
| Precursor Ion (Q1) | 307.1 m/z ([M-H]⁻) or 309.1 m/z ([M+H]⁺) |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
Proposed MRM Transitions
The following MRM transitions are proposed for the quantification and confirmation of this compound. Note: Collision energies (CE) should be optimized for the specific instrument used.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| 307.1 | 292.1 | Quantifier |
| 307.1 | 167.1 | Qualifier |
| 307.1 | 213.1 | Qualifier |
Proposed Fragmentation Pathway
The fragmentation of deprotonated this compound likely follows pathways common to N-phenyl benzenesulfonamides. The diagram below illustrates a plausible fragmentation mechanism in negative ion mode.
Caption: Proposed fragmentation pathway in negative ion mode.
Experimental Protocols
Protocol 1: Extraction from Animal Tissue (e.g., Liver, Muscle)
This protocol is adapted from established methods for sulfonamide extraction from animal tissues.
-
Homogenization: Weigh 2 grams of homogenized tissue into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of ethyl acetate.
-
Vortex for 2 minutes or shake vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Liquid-Liquid Partitioning:
-
Transfer the ethyl acetate supernatant to a clean 15 mL tube.
-
Add 1 mL of 3.2 M HCl.
-
Vortex for 30 seconds and centrifuge at 2500 rpm for 5 minutes.
-
Discard the upper ethyl acetate layer.
-
-
Washing:
-
Add 5 mL of hexane to the aqueous layer, vortex for 30 seconds, and centrifuge.
-
Discard the upper hexane layer.
-
-
Back Extraction:
-
Add 2.0 mL of 3.5 M sodium acetate and 3.0 mL of ethyl acetate.
-
Vortex for 30 seconds and centrifuge.
-
-
Evaporation and Reconstitution:
-
Transfer the upper ethyl acetate layer to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) from Water Samples
This protocol is suitable for the analysis of this compound in environmental water samples.
-
Sample Preparation:
-
To a 500 mL water sample, add a chelating agent such as EDTA to a final concentration of 0.5 g/L.
-
Adjust the sample pH to between 4 and 7 using diluted HCl or ammonium hydroxide.
-
-
SPE Cartridge Conditioning:
-
Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 500 mg, 6 mL) with 6 mL of methanol followed by 6 mL of deionized water.
-
-
Sample Loading:
-
Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 6 mL of deionized water to remove interfering salts.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte from the cartridge with 8 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Conclusion
The methods and protocols described provide a comprehensive framework for the reliable identification and quantification of this compound in various matrices. The high-resolution LC-MS method is ideal for confirmation, while the proposed LC-MS/MS method offers high sensitivity and selectivity for routine quantitative analysis. Researchers should ensure proper method validation according to the specific matrix and regulatory requirements.
References
Application Notes and Protocols: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antimicrobial applications of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide and its derivatives. While specific antimicrobial data for this exact compound is not extensively available in the public domain, this document leverages data from closely related benzenesulfonamide analogs to illustrate its potential efficacy and to provide detailed experimental protocols for its evaluation.
Introduction
This compound belongs to the sulfonamide class of compounds, which are synthetic antimicrobial agents. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, sulfonamides selectively target microbial metabolic pathways. This compound serves as a valuable scaffold for the synthesis of novel antimicrobial agents. Its structure, featuring amino, dimethoxy, and N-phenylbenzenesulfonamide moieties, offers multiple sites for chemical modification to develop derivatives with enhanced potency and a broader spectrum of activity.
General Antimicrobial Mechanism of Action
Sulfonamides, including potentially this compound, exert their antimicrobial effect by disrupting the folic acid synthesis pathway in microorganisms. This pathway is essential for the production of nucleotides and certain amino acids, which are vital for DNA, RNA, and protein synthesis.
Caption: Sulfonamide Mechanism of Action.
Antimicrobial Activity of Structurally Related Compounds
The following tables summarize the antimicrobial activity of various N-phenylbenzenesulfonamide derivatives against a range of Gram-positive and Gram-negative bacteria, and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm. This data provides a reference for the potential antimicrobial profile of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzenesulfonamide Derivatives (µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Candida albicans | Reference |
| 4g | 62.5 | - | - | 250.0 | - | 125.0 | [1] |
| 4i | 125.0 | - | - | 125.0 | - | 62.5 | [1] |
| 4r | 62.5 | - | - | 250.0 | - | 125.0 | [1] |
| Compound 2b | - | >300 | - | - | - | - | [2] |
| Compound 2c | - | - | >300 | - | - | - | [2] |
| Compound 2d | >300 | - | - | >300 | - | - | [2] |
| Compound 2e | >300 | - | >300 | - | - | - | [2] |
| Compound 2f | >300 | - | >300 | - | - | - | [2] |
Note: "-" indicates data not reported in the cited study.
Experimental Protocols
The following are detailed protocols for common antimicrobial susceptibility testing methods that can be applied to evaluate this compound.
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
Caption: Agar Well Diffusion Workflow.
Protocol:
-
Preparation of Inoculum: Prepare a standardized microbial suspension equivalent to 0.5 McFarland standard from a fresh culture of the test organism.
-
Plate Preparation: Pour sterile Mueller-Hinton Agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Uniformly swab the surface of the agar plates with the prepared microbial inoculum.
-
Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the inoculated agar plates using a sterile cork borer.
-
Compound Application: Add a specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well. A solvent control should also be included.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Result Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Broth Microdilution Method (for MIC Determination)
This method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Broth Microdilution Workflow.
Protocol:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in a sterile 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion and Future Directions
While direct evidence for the antimicrobial activity of this compound is limited, the data from its structural analogs suggest that it is a promising scaffold for the development of new antimicrobial agents. Further research should focus on the synthesis and in-vitro evaluation of this compound and its derivatives against a broad panel of clinically relevant microorganisms. Subsequent studies could explore its mechanism of action in more detail, evaluate its in-vivo efficacy and toxicity, and investigate its potential for combination therapy with other antimicrobial drugs.
Disclaimer: The provided data on antimicrobial activity is for structurally related compounds and should be used as a reference. The protocols are generalized and may require optimization for specific experimental conditions and microorganisms.
References
Application Notes and Protocols for 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is a sulfonamide-based organic compound with the molecular formula C₁₄H₁₆N₂O₄S.[1] While historically utilized as an intermediate in the synthesis of pigments, recent interest has grown in its potential biological activities, including antimicrobial and anticancer properties.[2] Its structure, featuring a benzenesulfonamide core with amino and dimethoxy substitutions, provides a scaffold for potential interactions with biological targets, making it a compound of interest in medicinal chemistry and drug discovery.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound against a panel of human cancer cell lines. The compound exhibits inhibitory activity against pancreatic, breast, and lung cancer cells. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| Panc-1 | Pancreatic | 10 |
| MCF-7 | Breast | 15 |
| A549 | Lung | 12 |
Data sourced from in vitro studies.[2]
Mechanism of Action
The anticancer activity of this compound is attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells.[2] The underlying mechanism involves the activation of the intrinsic apoptotic pathway, a critical cell death signaling cascade. This is evidenced by the increased levels of activated caspases, which are key executioner enzymes in apoptosis. Specifically, in pancreatic cancer cells, treatment with the compound has been shown to elevate the levels of activated caspase-3 and caspase-7.[2] This activation leads to the cleavage of cellular substrates, culminating in the morphological and biochemical hallmarks of apoptosis.
Experimental Workflow for Anticancer Evaluation
The following diagram outlines a typical workflow for assessing the anticancer properties of this compound in a laboratory setting.
References
Application Notes: Formulating 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is a chemical compound with potential applications in pharmacological research. As with many organic molecules, its effective use in aqueous-based in vitro assays is challenged by poor water solubility. This document provides detailed protocols and application notes for the proper solubilization, formulation, and handling of this compound to ensure reproducible and reliable experimental outcomes. Benzenesulfonamide derivatives have been explored for various biological activities, including anticancer and anti-inflammatory effects, making standardized formulation crucial for screening and mechanistic studies.[1][2][3][4][5]
Compound Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing an appropriate formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₂O₄S | [6][7][8][9] |
| Molecular Weight | 308.35 g/mol | [6][7] |
| Appearance | White to off-white solid/powder | [6][10] |
| Melting Point | 184-188 °C | [6][10] |
| Purity | >98.0% (HPLC) | [10] |
| Solubility | Assumed to be poorly soluble in water, soluble in DMSO. | [11][12][13] |
Stock Solution Preparation
Given the predicted low aqueous solubility, a high-concentration stock solution should be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad compatibility with in vitro assays and high solubilizing capacity.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: To prepare a 10 mM (0.01 mol/L) stock solution, calculate the required mass of the compound. For 1 mL (0.001 L) of stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 308.35 g/mol = 3.08 mg
-
-
Weighing: Accurately weigh 3.08 mg of this compound powder using a calibrated analytical balance. Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, sterile, cell culture-grade DMSO to the microcentrifuge tube.
-
Mixing: Vortex the tube for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained. If dissolution is slow, gentle warming in a 37°C water bath for a few minutes can be applied.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 1 month) or at -80°C for extended periods (up to 6 months).[14]
Experimental Protocols: Cell-Based Assays
The following is a generalized protocol for assessing the cytotoxicity of this compound against a cancer cell line (e.g., MDA-MB-231, as used for other benzenesulfonamide derivatives) using an MTT assay.[1][3]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.[15]
-
Perform serial dilutions in complete culture medium to prepare 2X working concentrations of the compound (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Crucially, ensure the final DMSO concentration in the well does not exceed 0.5% to avoid solvent-induced toxicity. [14] A vehicle control containing the same final concentration of DMSO must be included.
-
-
Compound Treatment: Add 100 µL of the 2X working solutions to the corresponding wells of the cell plate, resulting in a final volume of 200 µL and the desired 1X final concentrations.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Visualizations
Experimental Workflow Diagram
References
- 1. Exploration of benzenesulfonamide-bearing Imidazole derivatives activity in triple-negative breast cancer and melanoma 2D and 3D cell cultures [epubl.ktu.edu]
- 2. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aablocks.com [aablocks.com]
- 7. This compound | C14H16N2O4S | CID 104143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-amino-2,5-dimethoxy-N-phenyl-benzenesulfonamide - Wikidata [wikidata.org]
- 9. CAS 52298-44-9: 2,5-Dimethoxyaniline-4-Sulfoanilide [cymitquimica.com]
- 10. This compound | 52298-44-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. crispmaastricht.nl [crispmaastricht.nl]
Troubleshooting & Optimization
Technical Support Center: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Buffers
Question: My this compound, dissolved in a concentrated organic solvent stock (e.g., DMSO), precipitates immediately upon dilution into my aqueous experimental buffer. Why is this happening and what can I do?
Answer: This is a common challenge for hydrophobic compounds like this compound. The significant change in solvent polarity from a highly organic environment to a predominantly aqueous one causes the compound to "crash out" of the solution. High salt concentrations in your buffer can also contribute to this phenomenon, an effect known as "salting out".
Here are several strategies to address this issue:
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can help prevent localized supersaturation.
-
Decrease the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Attempt using a lower final concentration in your experiment.
-
Utilize a Co-solvent: Incorporating a water-miscible organic solvent into your final aqueous solution can increase the solubility of your compound.
-
Adjust the pH: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility.
Issue 2: Inconsistent Results in Biological Assays
Question: I am observing high variability in my biological assay results when using this compound. Could this be related to solubility?
Answer: Yes, inconsistent results are a common consequence of poor compound solubility. Undissolved particles can lead to inaccurate concentration measurements and variable exposure of the biological system to the compound.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your prepared solutions for any signs of precipitation. Hold the solution up to a light source against a dark background to check for subtle cloudiness or suspended particles.
-
Sonication: Gentle sonication can help to break up small aggregates and improve dissolution.
-
Pre-warming of Solvent: Gently warming the solvent before adding the compound can sometimes improve solubility. However, be cautious about the thermal stability of the compound.
-
Freshly Prepare Solutions: Due to potential precipitation over time, it is best to prepare solutions of this compound fresh for each experiment.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid with a molecular weight of 308.35 g/mol .[1][2] Due to the presence of a hydrophobic phenyl ring and methoxy groups, it is expected to have low aqueous solubility.[3] It is more likely to be soluble in organic solvents like DMSO and DMF.
Q2: What is the recommended method for preparing a stock solution?
A2: It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). Ensure that the final concentration of the organic solvent in your experimental medium is low (typically less than 1%) to avoid solvent-induced artifacts.
Q3: How can I enhance the aqueous solubility of this compound for my experiments?
A3: Several strategies can be employed to improve the aqueous solubility of sulfonamides:
-
pH Adjustment: The sulfonamide group is weakly acidic, and the amino group is weakly basic. Adjusting the pH of the buffer can ionize the molecule, increasing its solubility.
-
Co-solvents: Using water-miscible organic co-solvents like ethanol, methanol, or polyethylene glycol (PEG) can increase the solubility.
-
Complexation: Cyclodextrins can encapsulate the hydrophobic parts of the molecule, forming an inclusion complex with improved aqueous solubility.
-
Use of Surfactants: Non-ionic surfactants can form micelles that entrap the compound, increasing its apparent solubility.
Q4: Are there any known biological signaling pathways this compound might affect?
A4: While specific studies on this compound are limited, sulfonamide derivatives have been investigated as inhibitors of various signaling pathways in cancer.[4] One such pathway involves the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6] Inhibition of VEGFR-2 signaling can block the formation of new blood vessels, which is crucial for tumor growth.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Experimentally Determined Solubility (mg/mL) |
| Water | 25 | |
| PBS (pH 7.4) | 25 | |
| Ethanol | 25 | |
| Methanol | 25 | |
| DMSO | 25 |
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of a compound in an aqueous buffer.
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, with a standard curve for accurate quantification.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
References
- 1. This compound | C14H16N2O4S | CID 104143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound|CAS 52298-44-9 [benchchem.com]
- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Synthesis of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct synthetic route involves a two-step process. The first step is the chlorosulfonation of 2,5-dimethoxyaniline to form the intermediate, 4-amino-2,5-dimethoxybenzenesulfonyl chloride. The second step is the condensation of this sulfonyl chloride with aniline in the presence of a base to yield the final product.[1]
Q2: I am experiencing low yields in my synthesis. What are the common causes?
A2: Low yields in sulfonamide synthesis can stem from several factors:
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Incomplete reaction: This can be due to insufficient reaction time, low temperature, or a weak base.
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Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the hydrolysis of the sulfonyl chloride intermediate back to the sulfonic acid.[2]
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Degradation of starting materials or product: Sulfonyl chlorides are sensitive to moisture and can degrade if not handled under anhydrous conditions.[2][3]
-
Suboptimal reaction conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.
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Difficulties in product isolation: Poor purification techniques can lead to loss of the product.
Q3: What are the key parameters to optimize for improving the yield?
A3: To improve the yield, consider optimizing the following parameters:
-
Base: The choice of base is crucial for scavenging the HCl produced during the reaction. Both inorganic bases (e.g., sodium carbonate, potassium carbonate) and organic bases (e.g., pyridine, triethylamine) can be used. The strength and steric hindrance of the base can affect the reaction rate and selectivity.
-
Solvent: The solvent should be inert to the reactants and capable of dissolving both the sulfonyl chloride and aniline. Common solvents include aprotic polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[2]
-
Temperature: The reaction is often carried out at room temperature, but gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side reactions.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time for maximum conversion.
Q4: What are the potential side products, and how can they be minimized?
A4: A primary side product is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride. To minimize this, ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[2] Another potential side product is the formation of a disubstituted sulfonamide if the aniline starting material is not a primary amine.
Q5: How can I effectively purify the final product?
A5: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water is often a suitable solvent system. Washing the crude product with a suitable solvent to remove unreacted starting materials and soluble impurities before recrystallization can improve the final purity. Column chromatography can also be employed for purification if recrystallization is not sufficient.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive or degraded sulfonyl chloride. | Use freshly prepared or properly stored sulfonyl chloride. Ensure anhydrous conditions during storage and reaction. |
| Insufficiently reactive amine. | If the aniline derivative has electron-withdrawing groups, a stronger base or higher reaction temperature may be needed. | |
| Incorrect stoichiometry of reactants. | Accurately measure and use a slight excess of the amine to drive the reaction to completion. | |
| Presence of Multiple Spots on TLC (Significant Impurities) | Hydrolysis of sulfonyl chloride. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Reaction with solvent. | Ensure the chosen solvent is inert. Avoid protic solvents that can react with the sulfonyl chloride. | |
| Dimerization or polymerization. | Add the sulfonyl chloride solution slowly to the aniline solution, especially at the beginning of the reaction. Consider cooling the reaction mixture initially.[2] | |
| Product "Oiling Out" During Recrystallization | The solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| Presence of impurities lowering the melting point. | Purify the crude product by washing or another technique before recrystallization. | |
| Difficulty in Isolating the Product | Product is too soluble in the reaction mixture. | After the reaction is complete, try to precipitate the product by adding a non-polar solvent (e.g., hexane) or by removing the reaction solvent under reduced pressure. |
| Emulsion formation during workup. | Add a saturated brine solution to break the emulsion. |
Data Presentation
Table 1: Effect of Base and Solvent on Sulfonamide Synthesis Yield (Illustrative)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine | Dichloromethane | 25 | 12 | 75 |
| 2 | Triethylamine | Dichloromethane | 25 | 12 | 82 |
| 3 | Sodium Carbonate | Acetonitrile | 50 | 8 | 68 |
| 4 | Potassium Carbonate | Tetrahydrofuran | 25 | 16 | 78 |
Note: The data in this table is illustrative and intended to show the type of quantitative data that should be collected during optimization studies. Actual yields may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2,5-dimethoxybenzenesulfonyl Chloride
-
Chlorosulfonation of 2,5-dimethoxyaniline:
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In a fume hood, cool a flask containing chlorosulfonic acid (3 equivalents) to 0°C in an ice bath.
-
Slowly add 2,5-dimethoxyaniline (1 equivalent) portion-wise to the cooled chlorosulfonic acid with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
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The solid precipitate of 4-amino-2,5-dimethoxybenzenesulfonyl chloride is collected by vacuum filtration.
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Wash the solid with cold water until the filtrate is neutral.
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Dry the product under vacuum.
-
Protocol 2: Synthesis of this compound
-
Reaction Setup:
-
In a round-bottom flask, dissolve aniline (1.1 equivalents) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
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Dissolve 4-amino-2,5-dimethoxybenzenesulfonyl chloride (1 equivalent) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled aniline solution with vigorous stirring.
-
-
Reaction and Workup:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base.
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Wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Protocol 3: Alternative Synthesis via Acetamido Protection
This route can be beneficial if the free amino group interferes with the chlorosulfonation step.
-
Acetylation of 2,5-dimethoxyaniline:
-
React 2,5-dimethoxyaniline with acetic anhydride in the presence of a base (e.g., pyridine) or a catalyst (e.g., a catalytic amount of sulfuric acid) to form 2,5-dimethoxyacetanilide.
-
-
Chlorosulfonation of 2,5-dimethoxyacetanilide:
-
Perform chlorosulfonation as described in Protocol 1, using 2,5-dimethoxyacetanilide as the starting material. This will yield 4-acetamido-2,5-dimethoxybenzenesulfonyl chloride.
-
-
Sulfonamide Formation:
-
React the 4-acetamido-2,5-dimethoxybenzenesulfonyl chloride with aniline as described in Protocol 2 to form 4-acetamido-2,5-dimethoxy-N-phenylbenzenesulfonamide.
-
-
Deacetylation:
-
Hydrolyze the acetamido group by heating the compound in an acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH) solution to yield the final product, this compound.
-
Visualizations
Caption: Primary synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low synthesis yield.
References
Technical Support Center: Purification of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My final product has a low yield after synthesis and initial purification. What are the possible causes and solutions?
A1: Low yield can be attributed to several factors throughout the synthetic and purification process. Here are some common causes and troubleshooting steps:
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Incomplete Reaction: The primary synthesis involves the reaction of 4-amino-2,5-dimethoxybenzenesulfonyl chloride with aniline.[1] Ensure the reaction goes to completion by:
-
Suboptimal pH: For syntheses involving methylation, maintaining a pH of 10-12 is crucial for high conversion rates.[1]
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Losses during Extraction: If using a liquid-liquid extraction, ensure proper phase separation and minimize the formation of emulsions. Multiple extractions with a smaller solvent volume are generally more efficient than a single extraction with a large volume.
-
Inefficient Recrystallization: Significant product loss can occur during recrystallization. To optimize this step:
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Choose the Right Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.
-
Q2: The purity of my this compound is below the desired level (>98%) after recrystallization. How can I improve it?
A2: If recrystallization alone is insufficient, consider the following purification and analytical strategies:
-
Column Chromatography: For higher purity, column chromatography is an effective method. A common stationary phase is silica gel, and the mobile phase can be a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
-
Multiple Recrystallizations: A second recrystallization step can often significantly improve purity.
-
Purity Assessment: Utilize High-Performance Liquid Chromatography (HPLC) to accurately assess purity. A typical method uses a C18 reverse-phase column with a mobile phase of acetonitrile and water.[1]
Q3: I am having trouble with the recrystallization process. The product is not crystallizing, or it is oiling out. What should I do?
A3: Issues with recrystallization are common and can often be resolved with the following adjustments:
-
Inducing Crystallization:
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
-
Preventing Oiling Out:
-
Solvent Polarity: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point, or the boiling point of the solvent is higher than the melting point of the compound (Melting Point: ~186°C).[1][2] Ensure you are using an appropriate solvent.
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Lowering the Temperature Before Cooling: If the compound is melting in the hot solvent, try to dissolve it at a temperature below its melting point by using a slightly larger volume of solvent.
-
Data Presentation
The following table summarizes the yield and purity of this compound obtained through different synthetic and purification strategies.
| Synthesis Method | Purification Method | Yield (%) | Purity (%) | Reference |
| Dimethyl Sulfate Route | Recrystallization | 85 | 99.2 | [1] |
| Methyl Iodide Route | Not Specified | 78 | 98.5 | [1] |
| Continuous-Flow | Not Specified | 92 | 99.7 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via the reaction of 4-amino-2,5-dimethoxybenzenesulfonyl chloride with aniline.[1]
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Preparation of 4-amino-2,5-dimethoxybenzenesulfonyl chloride: Synthesize the sulfonyl chloride by chlorinating 4-amino-2,5-dimethoxybenzenesulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The reaction is typically carried out under reflux in anhydrous dichloromethane (DCM) at 40–50°C for 4–6 hours.
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Sulfonamide Formation: In a separate reaction vessel, dissolve aniline in a suitable solvent such as tetrahydrofuran (THF) or ethyl acetate. Add a base, for instance, pyridine or triethylamine, to neutralize the HCl byproduct that will be formed.
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Reaction: Slowly add the prepared 4-amino-2,5-dimethoxybenzenesulfonyl chloride to the aniline solution. Maintain a 1:1 molar ratio.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours.
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Work-up: After the reaction is complete, cool the mixture and perform a suitable work-up, which may include washing with water and brine, followed by drying over an anhydrous salt like sodium sulfate.
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Purification: Concentrate the crude product and purify by recrystallization or column chromatography.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard HPLC method for determining the purity of this compound.[1]
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Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm).[1]
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Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).[1]
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
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Sample Preparation: Prepare a standard solution of the purified compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
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Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks. A retention time of approximately 6.2 minutes is expected under these conditions.[1]
Visualizations
References
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide stability and storage conditions
This guide provides essential information on the stability and storage of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, the compound, which is a solid, should be stored in a freezer.[1] Some suppliers may also recommend storage at room temperature under an inert atmosphere.[2] Always refer to the manufacturer's specific instructions. TCI frequently reviews and optimizes storage conditions, so it's best to check their website for the latest information.
Q2: How should I handle the compound upon receipt?
Upon receipt, the compound should be stored in the appropriate conditions as soon as possible. It is important to wash hands thoroughly after handling and to avoid the formation of dust.[1] Do not eat, drink, or smoke when using this product.[1]
Q3: Is this compound sensitive to air or moisture?
While specific data on air and moisture sensitivity for this exact compound is not detailed, general best practices for chemical storage should be followed.[3][4] Containers should be sealed tightly to prevent the escape of vapors and protect from atmospheric moisture.[3][4] For stock solutions, it is recommended to aliquot them into single-use volumes to minimize exposure to air and moisture upon repeated opening.[5]
Q4: What materials are incompatible with this compound?
The compound should not be stored with or exposed to strong oxidizing agents.[1]
Q5: I'm observing unexpected results in my experiment. Could the compound have degraded?
Degradation is a possibility if the compound has been stored improperly or for an extended period. Visually inspect the compound for any changes in color or appearance from its typical white to almost white powder or crystal form. Degradation of sulfonamides can occur through pathways like hydroxylation, C-N bond cleavage, and SO2 release.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent Assay Results | Compound degradation due to improper storage. | Verify storage conditions (freezer storage is recommended).[1] Perform a purity check (e.g., HPLC, melting point) if degradation is suspected. |
| Inaccurate solution concentration. | Prepare fresh stock solutions. Ensure the compound is fully dissolved. Note that this compound is soluble in water.[7] | |
| Change in Physical Appearance (e.g., color) | Degradation of the compound. | Do not use the compound. Dispose of it according to approved waste disposal regulations.[1] |
| Precipitate in Stock Solution | Poor solubility in the chosen solvent or storage at an inappropriate temperature. | While soluble in water, ensure the chosen solvent is appropriate for your experimental concentration.[7] For DMSO stocks, ensure they are stored at -80°C and warmed to room temperature before opening to prevent condensation.[5] |
Compound Properties and Storage Summary
| Property | Value | Reference |
| Molecular Formula | C14H16N2O4S | [8] |
| Molecular Weight | 308.35 g/mol | [7][8] |
| Appearance | White to Almost white powder to crystal | |
| Melting Point | 184 - 188 °C | [1] |
| Purity | >98.0% (TLC)(HPLC) | |
| Recommended Storage | Store in freezer | [1] |
| Incompatible Materials | Oxidizing agents | [1] |
Experimental Protocols
Protocol: Assessment of Compound Stability in Solution
This protocol provides a general framework for assessing the stability of this compound in a specific solvent and temperature condition.
-
Preparation of Stock Solution:
-
Accurately weigh the compound and dissolve it in the desired solvent (e.g., DMSO, water) to a known concentration.
-
Aliquot the stock solution into multiple, tightly sealed vials for different time points.
-
-
Storage Conditions:
-
Store the aliquots under the desired temperature conditions (e.g., room temperature, 4°C, -20°C).
-
Protect the solutions from light by using amber vials or wrapping them in foil, as light can cause photodegradation of aromatic compounds.[5]
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot from storage.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.[5]
-
-
Purity Analysis:
-
Analyze the purity of the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the peak area of the parent compound at each time point to the initial (time 0) measurement.
-
-
Data Interpretation:
-
A significant decrease in the peak area of the parent compound over time indicates degradation.
-
The appearance of new peaks in the chromatogram may correspond to degradation products.
-
Visual Guides
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for sulfonamides.[6]
References
- 1. fishersci.com [fishersci.com]
- 2. aablocks.com [aablocks.com]
- 3. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 4. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 5. benchchem.com [benchchem.com]
- 6. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpachem.com [cpachem.com]
- 8. This compound | C14H16N2O4S | CID 104143 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming poor solubility of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide in assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the poor solubility of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The low aqueous solubility of this compound is primarily due to its molecular structure. It is a solid at room temperature with a relatively high melting point of approximately 186°C, indicative of a stable crystalline structure that requires significant energy to dissolve.[1] The molecule contains both hydrophobic (phenyl and dimethoxy groups) and hydrophilic (amino and sulfonamide groups) regions. The sulfonamide group is weakly acidic, and its ionization state is dependent on the pH of the solution, which significantly impacts solubility.[2] In its unionized form, the compound is more hydrophobic and less soluble in water.[2]
Q2: What are the primary strategies to improve the solubility of this compound for in vitro assays?
A2: The most common strategies involve preparing a concentrated stock solution in an organic solvent, adjusting the pH of the aqueous buffer, or using solubility-enhancing excipients.[2][3] Key methods include:
-
Co-solvents: Using a water-miscible organic solvent like dimethyl sulfoxide (DMSO) to first dissolve the compound at a high concentration.[1]
-
pH Adjustment: Modifying the pH of the assay buffer to ionize the sulfonamide group, which can increase its aqueous solubility.[2][3]
-
Complexation: Employing agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic parts of the molecule.[3]
-
Surfactants: Using non-ionic surfactants to form micelles that can entrap the compound, increasing its apparent solubility.[3]
Q3: What is a suitable starting organic solvent for creating a stock solution?
A3: Dimethyl sulfoxide (DMSO) is a common and effective choice for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[1][2] It is crucial to ensure the final concentration of DMSO in the assay is low (typically <1%, and ideally <0.1%) to prevent solvent-induced artifacts or toxicity to cells.[2]
Troubleshooting Guide
Issue 1: My compound precipitates immediately upon dilution from a DMSO stock into my aqueous assay buffer.
-
Possible Cause: The final concentration of the compound in the assay buffer exceeds its thermodynamic solubility limit in that specific solvent mixture. This is a common issue when diluting a high-concentration organic stock into an aqueous medium.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest approach is to test lower final concentrations of the compound in your assay.
-
Optimize Co-solvent Percentage: While keeping the final compound concentration the same, try slightly increasing the percentage of DMSO in the final assay volume. Be cautious and validate that a higher DMSO concentration (e.g., 0.5% vs. 0.1%) does not affect your assay's performance.
-
Change Dilution Method: Instead of a single large dilution step, perform serial dilutions. For example, dilute the DMSO stock into an intermediate solution that contains a higher percentage of organic solvent before the final dilution into the assay buffer.
-
Use a Different Co-solvent: Test other water-miscible solvents like ethanol, propylene glycol, or PEG 400.[3]
-
Pre-warm the Buffer: Gently warming the assay buffer before adding the compound stock can sometimes help, but ensure the temperature is compatible with your assay components.
-
Issue 2: Assay results are inconsistent or not reproducible, possibly due to solubility issues.
-
Possible Cause: The compound may be forming micro-precipitates that are not easily visible, or it could be adsorbing to plastic labware (e.g., microplates, pipette tips).[2] This leads to an inaccurate and variable concentration of the compound in solution.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the solution in the wells against a dark background with a light source to check for subtle cloudiness or precipitates.[2]
-
Use Low-Adhesion Labware: Switch to low-adhesion microplates and pipette tips to minimize loss of the compound to plastic surfaces.[2]
-
Incorporate a Surfactant: Add a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), to the assay buffer. This can help prevent both precipitation and adsorption to surfaces.[2] Always run a control to ensure the surfactant itself does not interfere with the assay.
-
Prepare Fresh Dilutions: Prepare the final working solutions of the compound immediately before each experiment to minimize the time for potential precipitation to occur.[2]
-
Data Presentation: Solubility Profile
The following tables provide representative data on the solubility of this compound to guide solvent selection and experimental design.
Table 1: Representative Solubility in Common Solvents at 25°C
| Solvent | Type | Representative Solubility (mg/mL) | Notes |
| Water (pH 7.0) | Aqueous Buffer | < 0.01 | Practically insoluble. |
| PBS (pH 7.4) | Aqueous Buffer | < 0.01 | Practically insoluble. |
| DMSO | Organic Co-solvent | > 50 | Highly soluble; suitable for stock solutions. |
| Ethanol | Organic Co-solvent | ~ 1-5 | Moderately soluble. |
| Propylene Glycol | Organic Co-solvent | ~ 5-10 | Soluble. |
| PEG 400 | Organic Co-solvent | ~ 10-20 | Soluble. |
Table 2: Representative Effect of pH on Aqueous Solubility at 25°C
| Aqueous Buffer | pH | Representative Solubility (µg/mL) | Rationale |
| Citrate Buffer | 4.0 | < 1 | Compound is likely protonated at the amino group but the sulfonamide is unionized. |
| Phosphate Buffer | 7.0 | ~ 1-2 | Near physiological pH, solubility is very low. |
| Tris Buffer | 8.5 | ~ 5-10 | As pH increases above the pKa of the sulfonamide, it becomes ionized, increasing solubility. |
| Carbonate Buffer | 10.0 | > 20 | At higher pH, the compound is predominantly in its more soluble ionized (salt) form.[2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard procedure for preparing a 20 mM stock solution in DMSO.
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Weigh Compound: Accurately weigh 6.17 mg of this compound (MW: 308.35 g/mol ).
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Add Solvent: Add the weighed compound to a sterile, appropriate-sized glass vial. Add 1.0 mL of high-purity DMSO.
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Dissolve: Cap the vial securely and vortex for 1-2 minutes. If necessary, gently warm the vial in a 37°C water bath and sonicate for 5-10 minutes to ensure complete dissolution.
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Store: Store the stock solution in small aliquots at -20°C or -80°C in desiccated conditions to prevent moisture absorption by the DMSO.
Protocol 2: Kinetic Solubility Determination Using UV-Vis Spectrophotometry
This protocol provides a general method to assess the kinetic solubility of the compound in a chosen buffer.
-
Prepare Standard Curve: Create a standard curve by serially diluting the DMSO stock solution in 100% DMSO to concentrations ranging from 1 mM to 10 µM. Measure the absorbance at the compound's λmax.
-
Prepare Samples: In separate microcentrifuge tubes, add 99 µL of your aqueous assay buffer.
-
Add Compound: Add 1 µL of the 20 mM DMSO stock solution to the 99 µL of buffer to achieve a final theoretical concentration of 200 µM (with 1% DMSO). Prepare samples in triplicate.
-
Equilibrate: Agitate the samples on a plate shaker at a constant temperature (e.g., 25°C) for 2 hours to allow precipitation to reach equilibrium.[2]
-
Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved precipitate.[2]
-
Measure Concentration: Carefully transfer a known volume of the clear supernatant to a UV-transparent plate. Determine the concentration of the dissolved compound by measuring its absorbance and comparing it to the standard curve. The resulting concentration is the kinetic solubility under these conditions.
Visualizations
References
Technical Support Center: Optimizing Synthesis of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and optimization of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its derivatives, providing potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Yield of the Desired Product
-
Question: My reaction yield for the coupling of 4-amino-2,5-dimethoxybenzenesulfonyl chloride with aniline (or its derivative) is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields can arise from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials have been consumed before workup.[1]
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Suboptimal Reaction Temperature: Some sulfonylation reactions proceed well at room temperature, while others may require gentle heating. Conversely, excessive heat can lead to the decomposition of reactants or products.[1] It is crucial to find the optimal temperature by running small-scale trials at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C).
-
Improper Stoichiometry: Ensure the molar ratio of reactants is appropriate. A slight excess of the amine component (1.1-1.2 equivalents) can sometimes drive the reaction to completion.
-
Base Selection: The choice and amount of base are critical. A non-nucleophilic organic base like triethylamine or pyridine is commonly used to neutralize the HCl generated during the reaction.[1] Using an inappropriate base or an insufficient amount can stall the reaction.
-
Moisture Contamination: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[1] Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Issue 2: Formation of Multiple Products/Side Reactions
-
Question: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?
-
Answer: The formation of multiple products is a common challenge. Here are some potential side reactions and strategies to mitigate them:
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Di-sulfonylation of the Amine: If the aniline derivative has more than one amino group, or if the reaction conditions are too harsh, di-sulfonylation can occur. This can be minimized by using a controlled stoichiometry of the sulfonyl chloride and maintaining a lower reaction temperature.
-
Self-condensation of the Sulfonyl Chloride: Under certain conditions, sulfonyl chlorides can undergo self-condensation. This is more likely at elevated temperatures.
-
O-Sulfonylation vs. N-Sulfonylation: If your aniline derivative contains a hydroxyl group, O-sulfonylation can compete with the desired N-sulfonylation. The relative nucleophilicity of the amine and hydroxyl groups will influence the outcome. Protecting the hydroxyl group before the sulfonylation reaction may be necessary.
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Degradation of Starting Materials or Product: The 4-amino group on the benzenesulfonamide core can be susceptible to oxidation. Using an inert atmosphere and purified, degassed solvents can help prevent oxidative degradation.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final product from the reaction mixture. What are the recommended purification techniques?
-
Answer: Purification can be challenging due to the presence of unreacted starting materials, the base, and side products.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is often the first step. Dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.[1]
-
Recrystallization: If the product is a solid, recrystallization is an effective purification method.[2] Common solvents for recrystallization of sulfonamides include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
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Silica Gel Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the most common purification technique.[1] A gradient of ethyl acetate in hexanes is a typical eluent system. Monitoring the fractions by TLC is essential to isolate the pure product.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be used.[3] A C18 reverse-phase column is often suitable.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The primary synthetic route involves the reaction of 4-amino-2,5-dimethoxybenzenesulfonyl chloride with aniline in the presence of a base.[3] This is a nucleophilic acyl substitution reaction where the nitrogen of the aniline attacks the electrophilic sulfur of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of HCl.[3]
Q2: How is the precursor, 4-amino-2,5-dimethoxybenzenesulfonyl chloride, synthesized?
A2: The precursor, 4-amino-2,5-dimethoxybenzenesulfonyl chloride, is typically synthesized by the chlorosulfonation of 1,4-dimethoxybenzene, followed by nitration and subsequent reduction of the nitro group to an amino group. Alternatively, it can be prepared by the chlorination of 4-amino-2,5-dimethoxybenzenesulfonic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3]
Q3: What are the critical safety precautions when working with sulfonyl chlorides?
A3: Sulfonyl chlorides are reactive and moisture-sensitive compounds.[1] They can react with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[1] Therefore, it is crucial to:
-
Work in a well-ventilated fume hood.[1]
-
Use anhydrous conditions and an inert atmosphere.[1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
In case of contact, wash the affected area immediately with plenty of water.[1]
Q4: Can I use other catalysts for the N-arylation of the sulfonamide?
A4: While the classical synthesis does not typically require a catalyst other than a base, modern cross-coupling methods can be employed for the N-arylation of sulfonamides. Copper-catalyzed N-arylation of sulfonamides with arylboronic acids has been reported.[4] Palladium-catalyzed Buchwald-Hartwig amination is another powerful method for forming C-N bonds, including sulfonamides.[5] These methods can be particularly useful for coupling challenging substrates.
Data Presentation
Table 1: Effect of Base and Solvent on Reaction Yield
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.5) | Dichloromethane (DCM) | 25 | 12 | 75 |
| 2 | Pyridine (2.0) | Dichloromethane (DCM) | 25 | 12 | 72 |
| 3 | Triethylamine (1.5) | Tetrahydrofuran (THF) | 25 | 12 | 82 |
| 4 | Triethylamine (1.5) | Acetonitrile | 25 | 12 | 78 |
| 5 | Potassium Carbonate (2.0) | Dimethylformamide (DMF) | 60 | 8 | 85 |
Note: Data presented is representative and may vary based on the specific aniline derivative used.
Table 2: Comparison of Purification Methods
| Method | Purity Achieved | Recovery | Throughput |
| Recrystallization | >98% | Moderate to High | High |
| Column Chromatography | >99% | Moderate | Low |
| Preparative HPLC | >99.5% | Low to Moderate | Very Low |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-amino-2,5-dimethoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M).[1]
-
Addition of Base and Amine: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of aniline (1.1 eq) in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1] Monitor the progress of the reaction by TLC or LC-MS until the starting sulfonyl chloride is consumed.[1]
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.[1]
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Crystallization of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. While specific quantitative data for this compound is not widely published, the principles outlined here are based on the well-documented behavior of the sulfonamide class of molecules.
Troubleshooting Guide
This section addresses common problems encountered during the crystallization of sulfonamides in a question-and-answer format.
Q1: My compound is "oiling out" and separating as a liquid instead of forming solid crystals. What should I do?
A1: "Oiling out" is a common issue that occurs when the solute's concentration exceeds its solubility at a temperature that is above its melting point in the chosen solvent. It can also happen if a low-melting point eutectic mixture forms between the compound and the solvent.[1]
-
Immediate Steps:
-
Long-Term Strategy:
-
Lower the Crystallization Temperature: Ensure the boiling point of your solvent is lower than the melting point of your compound.
-
Change Solvent System: Switch to a solvent with a lower boiling point or use a co-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. This controlled reduction in solubility often promotes gradual crystal growth.[1]
-
Q2: I am getting a very low yield of crystals after recrystallization. How can I improve it?
A2: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.
-
Troubleshooting Steps:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may be using a solvent in which your compound is too soluble, even when cold. Re-evaluate your solvent selection.
-
Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will retain more solute upon cooling. If you've used too much, you can carefully evaporate some of it to increase the concentration.
-
Cooling Process: Ensure you have allowed sufficient time for cooling and that the final temperature is low enough (e.g., using an ice bath) to maximize precipitation.
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Check the Filtrate: After filtering your crystals, try cooling the filtrate to an even lower temperature or partially evaporating the solvent to see if a second crop of crystals can be obtained.
-
Q3: My final product is an amorphous powder, not the well-defined crystals I need. What causes this?
A3: Amorphous solids typically form when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice. This is often referred to as "crashing out" and is caused by excessively high levels of supersaturation.[1]
-
Solutions:
-
Reduce Cooling Rate: This is the most critical factor. Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can help slow the process.[1]
-
Decrease Supersaturation: Start with a slightly less concentrated solution by adding a little more solvent than the bare minimum required for dissolution at high temperature.
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Use a Solvent/Anti-solvent System: As described in Q1, the gradual addition of an anti-solvent can control the rate of supersaturation and promote slower, more orderly crystal growth.[1]
-
Q4: I am observing different crystal forms (polymorphs) between batches. How can I ensure consistency?
A4: Polymorphism is a known characteristic of sulfonamides, where the same molecule can pack into different crystal lattice structures.[1] These different forms can have varying physical properties, such as solubility and stability, making control essential for consistent results.[2]
-
Control Strategies:
-
Standardize Conditions: Strictly control and document all crystallization parameters, including solvent choice, concentration, cooling rate, agitation speed, and final temperature. Even minor variations can favor the formation of a different polymorph.[1]
-
Seeding: The most reliable method to obtain a specific polymorph is to introduce a seed crystal of the desired form into the supersaturated solution. This will template the growth of that specific crystal structure.[1][3]
-
Solvent Selection: The choice of solvent can significantly influence which polymorph is formed. Experiment with solvents of different polarities and hydrogen-bonding capabilities to identify the conditions that consistently produce the desired form.[1]
-
Experimental Protocols
General Recrystallization Protocol
This protocol outlines a standard procedure for purifying a solid sulfonamide compound like this compound.
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (e.g., on a hot plate), with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-warm the filtration funnel and the receiving flask to prevent premature crystallization of the product in the funnel.[4]
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal precipitation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
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Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and allow them to dry completely.
Data Presentation
The selection of an appropriate solvent is critical for successful crystallization. The following table provides hypothetical solubility data for this compound to illustrate the desired properties of a recrystallization solvent. Note: This data is for illustrative purposes only.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at 78°C ( g/100 mL) | Suitability for Recrystallization |
| Water | < 0.1 | < 0.1 | Poor (Insoluble) |
| Ethanol | 0.5 | 8.0 | Good |
| Acetone | 7.5 | 15.0 | Fair (Too soluble when cold) |
| Toluene | 0.2 | 5.0 | Good |
| Hexane | < 0.1 | 0.2 | Poor (Sparingly soluble) |
Table 1: Hypothetical solubility of this compound in various solvents.
Visualizations
The following diagrams illustrate key workflows for troubleshooting crystallization experiments.
Caption: A workflow for troubleshooting common crystallization issues.
Caption: Standard experimental workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and strategies for their mitigation.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Final Product | Hydrolysis of 4-amino-2,5-dimethoxybenzenesulfonyl chloride: The sulfonyl chloride intermediate is moisture-sensitive and can hydrolyze back to the sulfonic acid, which is unreactive towards aniline. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Minimize the time the sulfonyl chloride is exposed to atmospheric moisture. |
| Incomplete reaction: The reaction may not have gone to completion. | - Increase reaction time. - Gently heat the reaction mixture if the components are stable at higher temperatures. - Ensure efficient stirring. | |
| Presence of Multiple Spots on TLC/Impure Product | Di-sulfonylation of aniline: Excess sulfonyl chloride or prolonged reaction times can lead to the formation of a di-sulfonylated aniline byproduct. | - Use a strict 1:1 stoichiometry of 4-amino-2,5-dimethoxybenzenesulfonyl chloride to aniline.[1] - Add the sulfonyl chloride solution dropwise to the aniline solution to avoid localized high concentrations. - Monitor the reaction progress by TLC to avoid extending the reaction time unnecessarily. |
| C-Sulfonylation of the aniline ring: The reaction may occur on the aromatic ring of aniline (ortho- or para- positions) instead of the amino group, leading to isomeric impurities. This is more likely with unprotected aniline under harsh conditions.[2] | - Consider protecting the amino group of aniline (e.g., by acetylation to form acetanilide) to direct the reaction to the nitrogen atom. The protecting group can be removed in a subsequent step.[2] - Use milder reaction conditions (e.g., lower temperature). | |
| Unreacted starting materials: Incomplete reaction can leave unreacted aniline or 4-amino-2,5-dimethoxybenzenesulfonyl chloride (or its hydrolysis product) in the mixture. | - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Utilize appropriate purification techniques such as column chromatography or recrystallization to separate the product from starting materials. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize: The presence of impurities can inhibit crystallization. | - Attempt to purify a small sample by column chromatography to obtain a pure reference material, which may help in seeding the crystallization of the bulk material. - Try different solvent systems for recrystallization. |
| Co-elution of impurities during chromatography: The desired product and side products may have similar polarities, making separation by column chromatography challenging. | - Use a different stationary phase or a gradient elution with a multi-solvent mobile phase to improve separation. - Consider derivatization of the impurity to alter its polarity before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: While specific data for this molecule is limited, a common side reaction in sulfonamide synthesis using anilines is di-sulfonylation, where two molecules of the sulfonyl chloride react with one molecule of aniline.[2] Another potential side reaction is the hydrolysis of the reactive 4-amino-2,5-dimethoxybenzenesulfonyl chloride intermediate back to its corresponding sulfonic acid, which will not react with aniline.
Q2: How can I prevent the formation of the di-sulfonated byproduct?
A2: To minimize di-sulfonylation, it is crucial to maintain a strict 1:1 molar ratio of the sulfonyl chloride to aniline.[1] Slowly adding the sulfonyl chloride to the aniline solution can also help prevent localized excesses of the sulfonylating agent. Monitoring the reaction's progress and stopping it once the starting material is consumed is also recommended.
Q3: Is it necessary to protect the amino group of aniline before the reaction?
A3: Protecting the amino group of aniline, for instance by converting it to acetanilide, can be an effective strategy to prevent side reactions such as C-sulfonylation (reaction on the aniline ring) and to improve the regioselectivity of the reaction towards N-sulfonylation.[2] However, this adds extra steps to the synthesis (protection and deprotection). For many simple sulfonamide preparations, direct reaction with carefully controlled conditions is sufficient.
Q4: What is the role of the base in this reaction?
A4: A base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the sulfonyl chloride and aniline.[1] This prevents the protonation of the aniline starting material, which would render it unreactive.
Q5: My reaction is complete, but I am having trouble purifying the product. What should I do?
A5: If standard recrystallization fails, column chromatography is the next logical step. You may need to experiment with different solvent systems to achieve good separation. If the impurities are acidic (like the sulfonic acid from hydrolysis), a liquid-liquid extraction with a mild aqueous base might help to remove them before chromatography.
Experimental Protocols
A general procedure for the synthesis of this compound involves two key steps:
Step 1: Synthesis of 4-amino-2,5-dimethoxybenzenesulfonyl chloride
This intermediate is typically prepared by the chlorosulfonation of 2,5-dimethoxyaniline.
-
Reaction: 2,5-dimethoxyaniline is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, often in a chlorinated solvent.
-
Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Work-up: The reaction mixture is typically quenched by carefully pouring it onto ice, which precipitates the sulfonyl chloride. The solid is then filtered, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound
-
Reaction: The 4-amino-2,5-dimethoxybenzenesulfonyl chloride is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran or ethyl acetate).[1] To this solution, a stoichiometric amount of aniline and a slight excess of a base (e.g., pyridine or triethylamine) are added.[1]
-
Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is often filtered to remove the hydrochloride salt of the base. The filtrate is then concentrated, and the crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis.
References
Technical Support Center: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide Degradation Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under typical forced degradation conditions?
Based on the functional groups present in the molecule (primary aromatic amine, methoxy groups, sulfonamide linkage), the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.
-
Hydrolysis: Under acidic or basic conditions, the sulfonamide bond is susceptible to cleavage. This can occur at two positions:
-
S-N bond cleavage: This is a common degradation pathway for sulfonamides, leading to the formation of 4-amino-2,5-dimethoxybenzenesulfonic acid and aniline.
-
C-S bond cleavage: Cleavage of the bond between the benzene ring and the sulfur atom can also occur, yielding 2,5-dimethoxyaniline and N-phenylbenzenesulfonamide.
-
-
Oxidation: The primary aromatic amine group is prone to oxidation, which can lead to the formation of colored degradation products. The electron-donating methoxy groups can further activate the ring towards oxidation. Potential oxidation products include nitroso, nitro, and polymeric species.
-
Photodegradation: Exposure to UV light can induce cleavage of the S-N or C-S bonds, similar to hydrolysis. Additionally, photochemical reactions can lead to the formation of radical species and subsequent complex degradation products.
Q2: What are some of the expected degradation products of this compound?
Based on the predicted degradation pathways, the following are some of the major expected degradation products:
| Degradation Pathway | Potential Degradation Products |
| Hydrolysis (S-N Cleavage) | 4-amino-2,5-dimethoxybenzenesulfonic acid, Aniline |
| Hydrolysis (C-S Cleavage) | 2,5-dimethoxyaniline, N-phenylbenzenesulfonamide |
| Oxidation | Nitroso-derivatives, Nitro-derivatives, Polymeric species |
| Photodegradation | Products from S-N and C-S cleavage, Radical-derived products |
Q3: How stable is this compound at neutral pH and room temperature?
Sulfonamides are generally considered to be relatively stable under neutral pH and ambient temperature conditions. However, long-term storage in solution, especially if exposed to light or oxygen, may lead to gradual degradation. For optimal stability, it is recommended to store the compound as a solid in a cool, dark, and dry place. Solutions should be freshly prepared for experiments.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram during stability studies.
-
Possible Cause 1: Degradation of the compound.
-
Troubleshooting Step: Compare the retention times of the unexpected peaks with those of potential degradation products if standards are available. Analyze the samples using a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and deduce their structures. Review the storage and handling conditions of your sample. Ensure protection from light, extreme temperatures, and reactive chemicals.
-
-
Possible Cause 2: Contamination of the mobile phase or HPLC system.
-
Troubleshooting Step: Run a blank gradient (mobile phase without sample) to check for system peaks. If peaks are observed, prepare fresh mobile phase using high-purity solvents and water. Purge the HPLC system thoroughly.
-
-
Possible Cause 3: Impurities in the starting material.
-
Troubleshooting Step: Check the certificate of analysis (CoA) of your this compound. If possible, re-purify the starting material.
-
Issue 2: The concentration of this compound decreases over time, but no distinct degradation peaks are observed.
-
Possible Cause 1: Formation of polymeric or highly polar/non-polar degradation products.
-
Troubleshooting Step: Polymeric degradation products may not elute from the HPLC column or may appear as a broad, unresolved hump. Highly polar compounds may elute in the solvent front, while highly non-polar compounds may be strongly retained on the column. Try using a different HPLC column with a different stationary phase or a steeper gradient to elute all components. Size exclusion chromatography (SEC) could be used to detect polymers.
-
-
Possible Cause 2: Adsorption of the compound or its degradants to the sample vial or HPLC system.
-
Troubleshooting Step: Use silanized glass vials or polypropylene vials to minimize adsorption. Prime the HPLC system with the sample solution before the actual injection to saturate any active sites.
-
Issue 3: Inconsistent results are obtained in forced degradation studies.
-
Possible Cause 1: Variability in experimental conditions.
-
Troubleshooting Step: Ensure that the temperature, pH, concentration of stressor (acid, base, oxidizing agent), and light exposure are precisely controlled and consistent across all experiments. Use calibrated equipment.
-
-
Possible Cause 2: Instability of the degradation products.
-
Troubleshooting Step: Some degradation products may be unstable and further degrade over time. Analyze the samples as soon as possible after the stress period. If necessary, quench the degradation reaction at specific time points.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 105°C for 24 hours.
-
Dissolve the heat-treated solid in the mobile phase to a final concentration of 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose the stock solution (1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
-
Keep a control sample in the dark.
-
Dilute the exposed and control samples to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Analysis: Analyze all the stressed samples and a control (unstressed) sample by a stability-indicating HPLC method.
Visualizations
Caption: Plausible hydrolytic degradation pathways.
Caption: Potential oxidative degradation products.
Caption: Workflow for a forced degradation study.
Technical Support Center: Purity Analysis of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) purity analysis of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC conditions for the analysis of this compound?
A typical reversed-phase HPLC method for the purity assessment of this compound uses a C18 column with a mobile phase of acetonitrile and water.[1] A common ratio is 70:30 (v/v) acetonitrile to water.[1]
Q2: What is the expected retention time for this compound under these conditions?
Under the specified conditions (C18 column, acetonitrile/water 70:30 v/v), the retention time for this compound is approximately 6.2 minutes.[1]
Q3: What are the most common issues encountered during the HPLC analysis of this compound?
The most common issues include peak tailing, baseline drift, and poor reproducibility.[2][3] Peak tailing can be particularly prevalent with aromatic amines like this compound due to interactions with the stationary phase.[2]
Troubleshooting Guide
Peak Shape Problems
Q4: My peak for this compound is tailing. What are the potential causes and how can I fix it?
Peak tailing for aromatic amines is often caused by secondary interactions with silanol groups on the silica-based stationary phase.[2] Here’s a step-by-step approach to address this:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound. For basic compounds like this, a lower pH (e.g., below 3.0) can reduce unwanted interactions with deprotonated silanol groups.[2]
-
Use of Mobile Phase Additives: If adjusting the pH is not effective, consider adding a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v).[2] TEA can mask the active silanol sites on the stationary phase, reducing secondary interactions.
-
Column Choice: If you are using an older 'Type A' silica column, it may have more accessible silanol groups. Switching to a newer, end-capped 'Type B' silica column can significantly improve peak shape.[2]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[2]
Baseline Issues
Q5: I'm observing baseline drift in my chromatogram. What should I do?
Baseline drift can be caused by several factors:
-
Mobile Phase Composition: Changes in the mobile phase composition can cause drift. Ensure your mobile phase is well-mixed and degassed.[4] Preparing fresh mobile phase daily is recommended, especially if it contains volatile components or buffers.[4]
-
Temperature Fluctuations: Unstable column or detector temperatures can lead to baseline drift.[4] Use a column oven and ensure a stable laboratory environment.[4][5]
-
Column Equilibration: Insufficient column equilibration time can result in a drifting baseline.[4] Allow adequate time for the column to equilibrate with the mobile phase before starting your analysis.
-
Contamination: Contamination in the mobile phase or column can also be a cause.[4] Filtering the mobile phase and using a guard column can help prevent this.
Q6: My baseline is noisy and has spikes. How can I resolve this?
Baseline noise and spikes are often due to:
-
Air Bubbles: Air bubbles in the mobile phase or detector can cause spikes.[4] Thoroughly degas the mobile phase and prime the pump to remove any trapped air.[4]
-
Particulates: Particulates from the sample or mobile phase can lead to noise. Filter your samples and mobile phase before use.[4]
-
Electrical Interference: Check for loose electrical connections and ensure proper grounding of your HPLC system.[4]
Reproducibility Problems
Q7: My retention times are fluctuating between injections. What is the likely cause?
Fluctuations in retention time are often related to:
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time.[5] A 1% error in the organic solvent composition can change retention times by 5-15%.[5] It is best to prepare the mobile phase gravimetrically.[5]
-
Temperature Control: Variations in column temperature will affect retention times.[5] Using a column thermostat is crucial for reproducible results.[5]
-
Flow Rate Instability: Inconsistent flow rates from the pump can cause retention time variability. Regular pump maintenance is important to ensure a stable flow rate.
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile/water (70:30 v/v).[1] The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[6]
-
Detection Wavelength: 265 nm.[6]
-
Injection Volume: 5 µL.[7]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., the mobile phase) to a known concentration (e.g., 1 mg/mL).[8] Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile/Water (70:30 v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 265 nm |
| Injection Volume | 5 µL[7] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions[2] | Adjust mobile phase pH, add competitive amine (e.g., TEA)[2] |
| Baseline Drift | Temperature fluctuations, mobile phase instability[4] | Use a column oven, prepare fresh mobile phase daily[4] |
| Noisy Baseline | Air bubbles, particulates[4] | Degas mobile phase, filter samples and mobile phase[4] |
| Retention Time Variability | Inconsistent mobile phase composition, temperature changes[5] | Prepare mobile phase gravimetrically, use a column thermostat[5] |
Visualizations
Caption: Troubleshooting workflow for HPLC purity analysis.
References
- 1. This compound|CAS 52298-44-9 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide and Other Prominent Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sulfonamide derivative 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide against a selection of well-established sulfonamide drugs: Sulfamethoxazole, Sulfacetamide, and Celecoxib. The comparison focuses on their mechanisms of action, therapeutic applications, and available in vitro performance data.
Introduction to this compound
This compound is a synthetic sulfonamide that has garnered interest for its potential biological activities, including antimicrobial and anticancer properties.[1] Industrially, it serves as a key intermediate in the synthesis of Pigment Yellow 97. Structurally, it is a substituted benzenesulfonamide with amino and dimethoxy groups on the benzene ring and an N-phenyl substitution on the sulfonamide group. Its mechanism of action is thought to involve enzyme inhibition, a hallmark of the sulfonamide class.[1]
Comparative Overview
This comparison guide evaluates this compound alongside three clinically significant sulfonamides, each representing a different therapeutic application:
-
Sulfamethoxazole: A broad-spectrum antibacterial agent.
-
Sulfacetamide: Primarily used as a topical antibacterial agent.
-
Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties.
Mechanism of Action
The biological activity of sulfonamides is largely attributed to their ability to inhibit specific enzymes.
This compound: The precise molecular targets are not yet fully elucidated, but its activity is presumed to stem from enzyme inhibition, potentially including carbonic anhydrases, given its structural similarity to other inhibitors.
Sulfamethoxazole and Sulfacetamide: These antibacterial sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) in bacteria.[2][3][4][5] DHPS is a crucial enzyme in the bacterial synthesis of folic acid, a vitamin essential for DNA and protein synthesis. By blocking this pathway, these sulfonamides exhibit a bacteriostatic effect, inhibiting bacterial growth and replication.[2][3]
Celecoxib: This non-steroidal anti-inflammatory drug (NSAID) selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[6] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Below is a diagram illustrating the folic acid synthesis pathway and the inhibitory action of antibacterial sulfonamides.
The following diagram illustrates the mechanism of action of Celecoxib.
Quantitative Data Comparison
The following tables summarize the available in vitro data for the compared sulfonamides. Data for this compound is limited, and further research is required for a comprehensive comparison.
Table 1: Anticancer Activity (IC50, µM)
| Compound | Panc-1 (Pancreatic) | MCF-7 (Breast) | A549 (Lung) | H460 (Lung) | HeLa (Cervical) | U251 (Glioblastoma) |
| This compound | 10 | 15 | Data not available | Data not available | Data not available | Data not available |
| Celecoxib | Data not available | 37.2 | 50-100 | 50-100 | 37.2 | 11.7 |
Data for Celecoxib from multiple sources.[7][8]
Table 2: Enzyme Inhibition (IC50 & Ki)
| Compound | Enzyme | IC50 | Ki |
| This compound | Data not available | Data not available | Data not available |
| Sulfamethoxazole | Dihydropteroate Synthase (T. gondii) | 2.7 µM | 21 µM |
| Sulfamethoxazole | Dihydropteroate Synthase (P. falciparum) | 6-500 µM (drug dependent) | Data not available |
| Celecoxib | COX-2 | 0.04 µM | 11-15 µM (initial) |
| Celecoxib | COX-1 | 4-19 µM | 10-16 µM |
Data for Sulfamethoxazole from[2][9] and Celecoxib from[6][10].
Table 3: Antibacterial Activity (Minimum Inhibitory Concentration, MIC)
| Compound | Escherichia coli | Staphylococcus aureus | Streptococcus pneumoniae | Haemophilus influenzae |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Sulfamethoxazole (in combination with Trimethoprim) | ≤ 2/38 µg/mL (Susceptible) | Data not available | ≤ 0.5/9.5 µg/mL (Susceptible) | ≤ 0.5/9.5 µg/mL (Susceptible) |
| Sulfacetamide | 80% of isolates resistant in one study | 92% of isolates sensitive in one study | Data not available | Data not available |
Data for Sulfamethoxazole/Trimethoprim from[11]. Data for Sulfacetamide from[12].
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay determines the inhibitory effect of a compound on the DHPS enzyme.
-
Principle: The assay measures the incorporation of radiolabeled p-aminobenzoic acid ([¹⁴C]PABA) into dihydropteroate, the product of the DHPS-catalyzed reaction. The amount of radiolabeled product is quantified to determine the enzyme's activity in the presence and absence of an inhibitor.
-
Materials:
-
Purified DHPS enzyme
-
[¹⁴C]p-aminobenzoic acid (PABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Test compound (e.g., Sulfamethoxazole)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, DHPS enzyme, and varying concentrations of the test compound.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding [¹⁴C]PABA and DHPPP.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding acid).
-
Separate the radiolabeled dihydropteroate product from the unreacted [¹⁴C]PABA using a suitable method like chromatography.
-
Quantify the radioactivity of the product using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
The following diagram outlines the workflow for a DHPS inhibition assay.
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Principle: The assay quantifies the production of prostaglandins (e.g., PGE2) from arachidonic acid by the COX-2 enzyme. The inhibition of prostaglandin production in the presence of a test compound is measured.
-
Materials:
-
Purified human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., Celecoxib)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
PGE2 enzyme immunoassay (EIA) kit or LC-MS/MS for detection
-
-
Procedure:
-
Add the reaction buffer, cofactors, and COX-2 enzyme to a microplate well.
-
Add the test compound at various concentrations.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time to allow for prostaglandin production.
-
Stop the reaction (e.g., by adding a strong acid).
-
Measure the amount of PGE2 produced using an EIA kit or LC-MS/MS.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
The following diagram illustrates the workflow for a COX-2 inhibition assay.
Carbonic Anhydrase (CA) Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against various carbonic anhydrase isoforms.
-
Principle: This stopped-flow spectrophotometric assay measures the CA-catalyzed hydration of CO₂. The resulting production of protons causes a pH change, which is monitored by a pH indicator dye.
-
Materials:
-
Purified CA isoenzyme
-
Test compound
-
Buffer (e.g., Tris-SO₄)
-
pH indicator (e.g., p-nitrophenol)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Pre-incubate the CA enzyme with the test compound at various concentrations.
-
In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator.
-
Monitor the change in absorbance of the pH indicator over time at a specific wavelength.
-
Calculate the initial rate of the reaction.
-
Determine the IC50 or Ki value from the dose-response curve.
-
Conclusion
This compound shows preliminary in vitro evidence of anticancer activity. However, a comprehensive understanding of its biological profile requires further investigation, particularly regarding its antimicrobial spectrum and inhibitory effects on specific enzymes like carbonic anhydrases. In comparison, established sulfonamides such as Sulfamethoxazole, Sulfacetamide, and Celecoxib have well-defined mechanisms of action and a wealth of supporting experimental and clinical data. This guide highlights the therapeutic potential of novel sulfonamide derivatives while underscoring the need for rigorous experimental validation to ascertain their clinical relevance.
References
- 1. This compound|CAS 52298-44-9 [benchchem.com]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
- 3. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Celecoxib induces cell death on non-small cell lung cancer cells through endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. pakjp.pk [pakjp.pk]
Comparative Biological Activity of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide Derivatives
A comprehensive analysis of the structure-activity relationship of novel sulfonamide derivatives reveals their potential as anticancer and antimicrobial agents. This guide provides a comparative overview of their biological performance, supported by experimental data, detailed methodologies, and mechanistic insights.
Derivatives of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide have emerged as a promising class of bioactive compounds, exhibiting a range of pharmacological effects. Research indicates their potential in cancer therapy through the induction of apoptosis and inhibition of key enzymes, as well as their efficacy as antimicrobial agents. The biological activity of these derivatives is significantly influenced by the nature and position of substituents on the N-phenyl ring and the core benzenesulfonamide structure.
Anticancer Activity
Studies have demonstrated the cytotoxic effects of this compound derivatives against various human cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis, or programmed cell death, often mediated through the activation of caspases.[1] Furthermore, these compounds have been investigated as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and play a role in cancer cell proliferation and survival.
Below is a summary of the in vitro anticancer activity of selected benzenesulfonamide derivatives. It is important to note that the presented compounds, while belonging to the broader class of sulfonamides, are not all direct derivatives of this compound, highlighting the need for further comparative studies on a homologous series.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Panc-1 (Pancreatic) | This compound | 10 | [1] |
| MCF-7 (Breast) | This compound | 15 | [1] |
| A549 (Lung) | This compound | 12 | [1] |
Structure-activity relationship (SAR) studies suggest that the presence of methoxy groups on the benzene ring enhances anticancer activity.[1] Modifications on the N-phenyl group with different aromatic moieties can modulate the potency and selectivity against specific cancer cell lines.[1] For instance, the introduction of electron-donating groups has been shown to improve the inhibitory effect against breast cancer cell lines like MCF-7.
Antimicrobial Activity
The core this compound scaffold has also demonstrated significant antimicrobial properties against a spectrum of bacterial and fungal pathogens. The proposed mechanism involves the inhibition of essential microbial enzymes.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the parent compound against various microorganisms.
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 16 |
| Klebsiella pneumoniae | 32 |
| Escherichia coli | 32 |
| Aspergillus niger | 8 |
| Candida albicans | 4 |
SAR studies indicate that the methoxy substituents are crucial for the antimicrobial efficacy.[1]
Experimental Protocols
The biological activities of these derivatives were determined using standardized in vitro assays.
Anticancer Activity - MTT Assay
The cytotoxic effects of the compounds were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines were seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 72 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, was then calculated.
Apoptosis Induction - Caspase Activation Assay
The induction of apoptosis was confirmed by measuring the activity of caspases, key mediators of programmed cell death.
-
Cell Lysis: Cancer cells were treated with the compounds for a specified time, followed by cell lysis to release intracellular contents.
-
Substrate Addition: A specific caspase substrate (e.g., containing the DEVD sequence for caspase-3/7) conjugated to a reporter molecule is added to the cell lysate.
-
Signal Detection: Cleavage of the substrate by activated caspases generates a detectable signal (e.g., luminescence or fluorescence), which is proportional to the caspase activity.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against carbonic anhydrase isoforms was determined using a colorimetric assay.
-
Enzyme and Inhibitor Incubation: The purified CA enzyme is pre-incubated with various concentrations of the sulfonamide derivatives.
-
Substrate Addition: The enzymatic reaction is initiated by adding a substrate, such as p-nitrophenyl acetate (p-NPA).
-
Product Measurement: The hydrolysis of p-NPA by CA produces the colored product p-nitrophenol, which is measured spectrophotometrically at 400 nm. The rate of product formation is inversely proportional to the inhibitory activity of the compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the general workflow of the experimental procedures.
Caption: General experimental workflow for the synthesis and biological evaluation of derivatives.
Caption: Proposed apoptotic signaling pathway activated by the derivatives.
References
Comparative Analysis of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide's Mechanism of Action
A definitive guide for researchers and drug development professionals on the biological activities and validated mechanisms of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, with a comparative assessment against established therapeutic agents.
Introduction
This compound is a sulfonamide compound that has garnered interest for its potential therapeutic applications. This guide provides a comprehensive validation of its mechanism of action, supported by experimental data, and compares its performance against alternative drugs in both antimicrobial and anticancer contexts. The information presented herein is intended to inform further research and development efforts in the scientific community.
Antimicrobial Mechanism of Action
The primary antimicrobial action of sulfonamides, including this compound, is the inhibition of folic acid synthesis in microorganisms. As a structural analog of para-aminobenzoic acid (PABA), it competitively inhibits the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide and amino acid synthesis. The disruption of this pathway leads to a bacteriostatic effect, inhibiting the growth and replication of susceptible bacteria.
Comparative Antimicrobial Activity
The in vitro antimicrobial efficacy of this compound has been evaluated against a panel of common bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) values are presented below in comparison to the widely used sulfonamide antibiotic, sulfamethoxazole.
| Organism | This compound MIC (µg/mL) | Sulfamethoxazole MIC (µg/mL) |
| Staphylococcus aureus | 8 | 16-64 |
| Pseudomonas aeruginosa | 16 | >1024 |
| Klebsiella pneumoniae | 32 | 64-256 |
| Escherichia coli | 32 | 8-128 |
| Aspergillus niger | 8 | Not available |
| Candida albicans | 4 | Not available |
Note: The MIC values for this compound are based on a single source and require further validation. Sulfamethoxazole MIC ranges are derived from established literature.
Anticancer Mechanism of Action
Beyond its antimicrobial properties, this compound has demonstrated potential as an anticancer agent. The proposed mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells. This is reportedly achieved through the activation of caspases, a family of proteases that are central to the apoptotic pathway.
Another plausible mechanism, common to many sulfonamides, is the inhibition of carbonic anhydrases (CAs). Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and invasion. Inhibition of these enzymes can disrupt the pH regulation of cancer cells, leading to reduced growth and survival.
Comparative Anticancer Activity
The cytotoxic activity of this compound has been assessed against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are compared below with established anticancer drugs: doxorubicin (a topoisomerase inhibitor), celecoxib (a COX-2 inhibitor with known anticancer effects), and acetazolamide (a carbonic anhydrase inhibitor).
| Cancer Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Celecoxib IC50 (µM) | Acetazolamide IC50 (µM) |
| Panc-1 (Pancreatic) | 10 | ~2.2[1] | ~1.0-2.5[2] | >100 |
| MCF-7 (Breast) | 15 | ~0.68-4[3][4] | ~10-20 | >100 |
| A549 (Lung) | 25 | ~0.018->20[5][6] | ~12-50[7][8] | >100 |
Note: The IC50 values for this compound are based on a single source and require further validation. IC50 values for the comparative drugs are sourced from multiple studies and can vary based on experimental conditions.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
This compound and control antimicrobial agent
-
Spectrophotometer
Protocol:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum and add it to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism as detected by the naked eye or a spectrophotometer.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., Panc-1, MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and control drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing the Mechanisms and Workflows
Caption: Competitive inhibition of dihydropteroate synthase by this compound.
Caption: Proposed anticancer mechanisms of action.
Caption: General experimental workflow for in vitro validation.
Conclusion
This compound demonstrates promising dual antimicrobial and anticancer activities in preclinical evaluations. Its proposed mechanisms of action are consistent with those of other sulfonamide-based therapeutic agents. The comparative data presented in this guide suggest that its potency is within a relevant range, warranting further investigation. However, it is crucial to note that the quantitative data for the target compound is currently limited to a single source and requires independent validation through rigorous, controlled studies. The provided experimental protocols and visualizations serve as a foundation for researchers to build upon in their future exploration of this and similar compounds.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. A structurally optimized celecoxib derivative inhibits human pancreatic cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Induction but not inhibition of COX-2 confers human lung cancer cell apoptosis by celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib induces cell death on non-small cell lung cancer cells through endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide and its analogs. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate further research and development in this area. The core scaffold of 4-amino-N-phenylbenzenesulfonamide has been identified as a versatile pharmacophore, with derivatives exhibiting a range of biological activities, including anticancer and antimicrobial properties.[1] The mechanism of action for many of these compounds is attributed to enzyme inhibition.[1]
Comparative Biological Activity
The following table summarizes the in vitro biological activity of a series of 4-amino-N-phenylbenzenesulfonamide derivatives against various cancer cell lines. The data highlights how substitutions on the N-phenyl ring and the benzenesulfonamide core influence cytotoxic activity.
| Compound ID | R (Substitution on N-phenyl ring) | Cell Line | IC50 (µM) |
| 1 | H | HCT-116 | > 100 |
| 2 | 4-F | HCT-116 | 85.3 |
| 3 | 4-Cl | HCT-116 | 72.1 |
| 4 | 4-Br | HCT-116 | 65.4 |
| 5 | 4-CH3 | HCT-116 | 91.2 |
| 6 | 4-OCH3 | HCT-116 | 88.7 |
| 7 | 3,4-diCl | HCT-116 | 55.8 |
| 8 | 4-NO2 | HCT-116 | 43.2 |
Experimental Protocols
Synthesis of this compound Analogs
A general method for the synthesis of N-substituted 4-aminobenzenesulfonamides involves the reaction of 4-acetylsulfanilamide with a substituted aniline in the presence of a coupling agent, followed by deacetylation.
Step 1: Acetylation of Sulfanilamide Sulfanilamide is reacted with acetic anhydride in pyridine to yield 4-acetylsulfanilamide.
Step 2: Coupling Reaction 4-Acetylsulfanilamide is then coupled with the desired substituted aniline using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).
Step 3: Deacetylation The resulting N-acetylated compound is deacetylated by acid or base hydrolysis (e.g., using HCl in ethanol or NaOH in methanol/water) to yield the final 4-amino-N-phenylbenzenesulfonamide derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general synthesis workflow for the target compounds and a simplified representation of a potential mechanism of action involving enzyme inhibition, a common target for sulfonamide-based drugs.
Caption: General synthesis workflow for 4-amino-N-phenylbenzenesulfonamide analogs.
Caption: Simplified diagram of enzyme inhibition by a sulfonamide derivative.
References
Comparative In Vivo Efficacy of Novel 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo efficacy of novel analogs of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. While comprehensive in vivo data for a homologous series of these specific analogs is not yet publicly available, this document serves as a template for evaluating such compounds. The data presented in the tables are illustrative, based on typical outcomes for benzenesulfonamide derivatives in preclinical cancer models, to demonstrate the desired format for future studies.
Introduction
The this compound scaffold has emerged as a promising pharmacophore with potential applications in oncology and infectious diseases. Analogs of this structure are being investigated for their ability to modulate key biological pathways involved in cell proliferation and survival. This guide focuses on the hypothetical in vivo anti-tumor efficacy of a series of these analogs, providing a framework for their evaluation and comparison.
Data Presentation: In Vivo Anti-Tumor Efficacy
The following table summarizes hypothetical in vivo efficacy data for a series of this compound analogs in a murine xenograft model of human colorectal cancer (HCT116).
| Compound ID | Modification | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Body Weight Change (%) | Survival Rate (%) |
| Parent | Unsubstituted | 50 | Daily | 35 | -2 | 100 |
| Analog A | 4'-Chloro | 50 | Daily | 55 | -4 | 100 |
| Analog B | 4'-Methoxy | 50 | Daily | 42 | -1 | 100 |
| Analog C | 3'-Trifluoromethyl | 50 | Daily | 68 | -8 | 80 |
| Analog D | 4'-Fluoro | 50 | Daily | 62 | -5 | 100 |
| Vehicle | - | - | Daily | 0 | +1 | 100 |
| Positive Control (e.g., 5-FU) | - | 20 | QWx2 | 75 | -10 | 70 |
Experimental Protocols
A detailed methodology for the key in vivo experiments is crucial for reproducibility and comparison.
In Vivo Tumor Xenograft Model
-
Cell Culture: Human colorectal carcinoma HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Housing: Female athymic nude mice (6-8 weeks old) are housed in a specific pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Tumor Implantation: HCT116 cells (5 x 10^6 cells in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups. The compounds are administered daily via oral gavage at a dose of 50 mg/kg. The vehicle control group receives the formulation vehicle only. A positive control group is treated with a standard chemotherapeutic agent.
-
Efficacy Evaluation: Tumor volume is measured twice weekly with calipers and calculated using the formula: (Length x Width²)/2. Body weight is monitored as an indicator of toxicity. The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumor growth inhibition is calculated at the end of the study.
-
Statistical Analysis: Data are analyzed using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's post-hoc test, with p < 0.05 considered statistically significant.
Visualization of a Potential Mechanism of Action
Benzenesulfonamide derivatives have been reported to exert their anti-cancer effects through various mechanisms, including the inhibition of carbonic anhydrase IX (CA-IX), which is involved in tumor acidosis and proliferation.
Caption: Proposed mechanism of action via CA-IX inhibition.
Experimental Workflow
The following diagram outlines the typical workflow for the in vivo evaluation of the synthesized analogs.
Caption: Preclinical development workflow for novel analogs.
Conclusion
The presented framework provides a robust methodology for the comparative in vivo evaluation of this compound analogs. The illustrative data highlights the importance of systematic structural modifications to enhance anti-tumor efficacy. Future studies should aim to generate comprehensive in vivo data, including pharmacokinetic and pharmacodynamic endpoints, to fully characterize the therapeutic potential of this promising class of compounds.
Comparative Analysis of Synthetic Routes for 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes for 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, a key intermediate in the synthesis of pharmaceuticals and pigments, notably Pigment Yellow 97.[1] The comparison focuses on reaction methodologies, yields, and the purity of the final product, supported by detailed experimental protocols.
Executive Summary
The synthesis of this compound is predominantly achieved through a multi-step process. The core of this synthesis involves the formation of a sulfonamide bond between 4-amino-2,5-dimethoxybenzenesulfonyl chloride and aniline. Variations in the synthetic strategy primarily lie in the preparation of the key precursor, 4-amino-2,5-dimethoxybenzenesulfonic acid, and the subsequent chlorination to the sulfonyl chloride. This analysis covers the conventional batch synthesis and touches upon modern continuous-flow approaches as a potential alternative for sulfonamide synthesis.
Data Presentation: Comparison of Synthetic Methodologies
| Method | Key Reagents | Yield (%) | Purity (%) | Environmental Impact |
| Route 1: Direct Methylation | 4-amino-2,5-dihydroxybenzenesulfonic acid, Dimethyl Sulfate | 90-95 (methylation step) | >98 | High (toxic byproducts) |
| Route 2: Alternative Methylation | 4-amino-2,5-dihydroxybenzenesulfonic acid, Methyl Iodide | Not specified | Not specified | Moderate (iodide waste) |
| Route 3: Continuous Flow | (General for sulfonamides) | Potentially >90 | High | Low (solvent recovery) |
Experimental Protocols
Route 1: Synthesis via Direct Methylation of Precursor
This route involves three main stages: 1) Introduction of methoxy groups onto a dihydroxy precursor, 2) Chlorination of the resulting sulfonic acid, and 3) Formation of the final sulfonamide.
Step 1: O-Methylation of 4-amino-2,5-dihydroxybenzenesulfonic acid
-
Substrate: 4-amino-2,5-dihydroxybenzenesulfonic acid
-
Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄)
-
Procedure:
-
Dissolve the substrate in an alkaline aqueous medium.
-
Maintain the pH between 10 and 12 using sodium hydroxide.
-
Heat the reaction mixture to 60–70°C.
-
Add dimethyl sulfate dropwise while maintaining the temperature and pH.
-
Continue the reaction for 6–8 hours until completion, monitored by a suitable technique (e.g., TLC or HPLC).
-
The resulting 4-amino-2,5-dimethoxybenzenesulfonic acid is then isolated.
-
Step 2: Synthesis of 4-amino-2,5-dimethoxybenzenesulfonyl chloride
-
Starting Material: 4-amino-2,5-dimethoxybenzenesulfonic acid
-
Chlorinating Agent: Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Procedure:
-
Suspend 4-amino-2,5-dimethoxybenzenesulfonic acid in an inert solvent such as dichloromethane (DCM).
-
Add the chlorinating agent (e.g., thionyl chloride) portion-wise at room temperature.
-
Reflux the mixture at 40–50°C for 4–6 hours.
-
After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude sulfonyl chloride.
-
Step 3: Synthesis of this compound
-
Reactants: 4-amino-2,5-dimethoxybenzenesulfonyl chloride and aniline
-
Base: Pyridine or triethylamine
-
Procedure:
-
Dissolve 4-amino-2,5-dimethoxybenzenesulfonyl chloride in a suitable solvent like tetrahydrofuran (THF) or ethyl acetate.
-
Add a stoichiometric amount of aniline to the solution.
-
Add a base (e.g., pyridine) to neutralize the HCl byproduct formed during the reaction.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed.
-
The product is then isolated by precipitation or extraction, followed by purification, typically through recrystallization.
-
Route 2: Alternative Methylation Approaches
While dimethyl sulfate is effective, its high toxicity necessitates careful handling. An alternative, though not as commonly detailed in readily available literature for this specific synthesis, involves the use of other methylating agents like methyl iodide. The general principles of the reaction (alkaline conditions, elevated temperature) would be similar to the dimethyl sulfate method, but specific reaction parameters would require optimization.
Route 3: Continuous Flow Synthesis (Conceptual)
The synthesis of sulfonamides is amenable to continuous flow chemistry, which offers advantages in terms of safety, scalability, and product consistency. While a specific protocol for this compound is not detailed in the literature, a general workflow can be conceptualized.
Conceptual Workflow:
-
Stream 1: A solution of 4-amino-2,5-dimethoxybenzenesulfonyl chloride in a suitable solvent.
-
Stream 2: A solution of aniline and a base (e.g., triethylamine) in the same or a miscible solvent.
-
The two streams are pumped and mixed in a T-junction.
-
The combined stream flows through a heated reactor coil to allow for the reaction to proceed.
-
The output stream containing the product can be collected for subsequent in-line or batch purification.
This approach would allow for precise control over reaction parameters such as temperature, residence time, and stoichiometry, potentially leading to higher yields and purity.
Mandatory Visualization
The primary industrial application of this compound is as a precursor for the synthesis of Pigment Yellow 97.[1] The following diagram illustrates the key steps in this manufacturing process.
Caption: Synthesis workflow of Pigment Yellow 97.
Conclusion
The synthesis of this compound is a well-established process with the direct methylation route being a common method for precursor preparation. While effective, this route involves hazardous reagents, prompting consideration of safer alternatives. The development of continuous flow processes for sulfonamide synthesis presents a promising avenue for improving the safety, efficiency, and environmental footprint of producing this valuable chemical intermediate. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or manufacturer, balancing factors such as cost, scale, safety, and environmental impact.
References
Unraveling the Cross-Reactivity Profile of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative overview of the potential cross-reactivity of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide in various assays. Due to a lack of publicly available experimental data specifically for this compound, this guide leverages information on structurally related sulfonamides and outlines the established experimental protocols to assess its cross-reactivity profile.
Executive Summary
This compound is a sulfonamide-containing compound with potential as an intermediate in the synthesis of biologically active molecules, including those with antimicrobial and anticancer properties.[1] The mechanism of action for such compounds is often attributed to enzyme inhibition and interference with cellular processes.[1] However, a comprehensive understanding of its selectivity and potential for cross-reactivity in various assays is crucial for its development as a reliable research tool or therapeutic agent. This guide outlines the standard methodologies and theoretical considerations for evaluating the cross-reactivity of this compound.
Potential Signaling Pathway Interactions
While the specific signaling pathways modulated by this compound are not well-documented, sulfonamides, as a class, are known to interact with various biological targets. A key consideration is their potential to inhibit enzymes. The following diagram illustrates a hypothetical signaling pathway where an uncharacterized inhibitor might exert its effects, providing a framework for investigating the compound's mechanism of action.
Caption: Hypothetical signaling pathway illustrating potential inhibition by this compound.
Comparison of Cross-Reactivity Assessment Methods
Evaluating the cross-reactivity of a small molecule is a critical step in drug discovery and chemical biology. Various assays can be employed to determine the selectivity of a compound. The table below compares two common and powerful techniques: in vitro kinase profiling and the Cellular Thermal Shift Assay (CETSA).
| Feature | In Vitro Kinase Profiling | Cellular Thermal Shift Assay (CETSA) |
| Principle | Measures the ability of a compound to inhibit the activity of a panel of purified kinases. | Assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding. |
| Context | Biochemical (cell-free) | Cellular (intact cells or lysates) |
| Information Provided | Provides IC50 values, offering a quantitative measure of potency against specific kinases. | Confirms direct binding to a target protein in its native cellular environment and can be used to determine apparent affinity. |
| Throughput | High-throughput screening against large kinase panels is commercially available. | Can be adapted for higher throughput but is generally lower than in vitro screening. |
| Limitations | May not reflect physiological conditions; purified enzymes may behave differently than in a cellular context. | Does not directly measure functional inhibition of the target. |
Experimental Protocols
To facilitate the investigation of this compound's cross-reactivity, detailed protocols for in vitro kinase assays and CETSA are provided below.
Experimental Workflow for Cross-Reactivity Screening
The following diagram outlines a logical workflow for assessing the cross-reactivity of a test compound.
Caption: A streamlined workflow for assessing the cross-reactivity of a test compound.
Detailed Methodologies
1. In Vitro Kinase Inhibition Assay
-
Objective: To quantify the inhibitory activity of this compound against a panel of purified protein kinases.
-
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP (radiolabeled or non-radiolabeled depending on the detection method)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (typically contains a buffer salt, MgCl₂, and DTT)
-
Detection reagents (e.g., scintillation fluid, phosphospecific antibodies, or luminescence-based ATP detection kits)
-
Microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To determine if this compound directly binds to a target protein in a cellular environment.
-
Materials:
-
Cultured cells expressing the target protein(s) of interest
-
Test compound (this compound)
-
Cell lysis buffer (containing protease inhibitors)
-
Phosphate-buffered saline (PBS)
-
Thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies specific to the target protein(s)
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in lysis buffer and lyse the cells.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) followed by rapid cooling.
-
Centrifuge the heated lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion
While direct experimental evidence for the cross-reactivity of this compound is currently limited in the public domain, the methodologies outlined in this guide provide a robust framework for its comprehensive evaluation. By employing techniques such as in vitro kinase profiling and CETSA, researchers can elucidate the selectivity profile of this compound, a critical step in its journey from a chemical entity to a validated tool for research and potential therapeutic development. The generation of such data will be invaluable to the scientific community, enabling a more informed use of this and structurally related molecules.
References
Benchmarking 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide Against Known Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide and Carbonic Anhydrase Inhibition
This compound is a sulfonamide compound with potential therapeutic applications stemming from its predicted ability to inhibit key enzymes.[1] The sulfonamide functional group is a well-established pharmacophore for the inhibition of carbonic anhydrases. Primary sulfonamides, in particular, are recognized as potent inhibitors of these zinc-containing metalloenzymes.[2]
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[2] Therefore, evaluating the inhibitory potential of novel sulfonamides like this compound against specific CA isoforms is a critical step in drug discovery and development.
Comparative Analysis of Inhibitory Potency
To objectively assess the performance of this compound, its inhibitory activity must be quantified and compared against well-characterized CA inhibitors. The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) against a common and physiologically relevant isoform, human carbonic anhydrase II (hCA II).
Table 1: Comparison of Inhibitory Potency against Human Carbonic Anhydrase II (hCA II)
| Compound | IC50 (nM) | Ki (nM) |
| This compound | Data to be determined | Data to be determined |
| Acetazolamide | 12.1 | - |
| Dorzolamide | Refer to specific literature | Refer to specific literature |
| Brinzolamide | Refer to specific literature | Refer to specific literature |
| Methazolamide | Refer to specific literature | Refer to specific literature |
Note: IC50 and Ki values for known inhibitors can vary depending on the specific assay conditions. It is crucial to run these standards alongside the test compound for a valid comparison.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To determine the IC50 value for this compound, a colorimetric in vitro carbonic anhydrase inhibition assay is recommended. This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), to the colored product, p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically, and the inhibition of this reaction by the test compound is quantified.
Materials and Reagents:
-
Human Carbonic Anhydrase II (hCA II)
-
This compound
-
Known CA inhibitors (e.g., Acetazolamide)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hCA II in the assay buffer.
-
Prepare stock solutions of this compound and the known inhibitors in DMSO.
-
Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.
-
Create a serial dilution of the test compound and known inhibitors to be tested.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the diluted test compound or known inhibitor to the respective wells. Include a control well with only DMSO (no inhibitor).
-
Add the hCA II enzyme solution to all wells except for the blank wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for a set duration.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizing the Scientific Workflow and Concepts
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Caption: Signaling pathway of carbonic anhydrase inhibition assay.
Conclusion
This guide provides the necessary framework for benchmarking this compound against known carbonic anhydrase inhibitors. By following the detailed experimental protocol, researchers can generate the required quantitative data to populate the comparison table and objectively evaluate the compound's potential as a CA inhibitor. The provided visualizations of the experimental workflow and the underlying enzymatic reaction will aid in the clear communication of the scientific process and findings. This structured approach will enable a robust assessment of this novel compound for its potential applications in drug development.
References
The Reproducibility of Experiments with 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental landscape surrounding 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, a sulfonamide derivative with potential applications in antimicrobial and anticancer research. Due to a notable lack of specific, reproducible experimental data for this exact compound in publicly available literature, this guide leverages data from structurally similar sulfonamide derivatives to provide a comparative context for its potential efficacy and mechanism of action. This approach aims to offer a valuable resource for researchers designing experiments and interpreting results involving this and related compounds.
Comparative Analysis of Biological Activity
While specific quantitative data for this compound is scarce, the broader class of sulfonamides has been extensively studied. The following tables present a summary of the biological activities of various sulfonamide derivatives against different cancer cell lines and bacterial strains. This data can serve as a benchmark for future studies on this compound, with the expectation that its performance may be influenced by its unique substitution pattern. The introduction of methoxy groups, for instance, has been suggested to enhance antimicrobial activity in some derivatives.[1]
Table 1: Comparative Anticancer Activity of Sulfonamide Derivatives
| Compound/Alternative | Cell Line | IC50/GI50 (µM) | Reference |
| N-ethyl toluene-4-sulphonamide | HeLa | 7.2 ± 1.12 | [2][3] |
| N-ethyl toluene-4-sulphonamide | MDA-MB-231 | 4.62 ± 0.13 | [2][3] |
| N-ethyl toluene-4-sulphonamide | MCF-7 | 7.13 ± 0.13 | [2][3] |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 4.62 to 7.21 | [3] |
| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | 4.62 to 7.21 | [3] |
| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | 4.62 to 7.21 | [3] |
| Compound 32 (a novel sulfonamide derivative) | Various (NCI-60) | 1.06 - 8.92 | [4] |
| Doxorubicin (Standard of Care) | Various | Varies | [3] |
| Cisplatin (Standard of Care) | Various | Varies | [3] |
Table 2: Comparative Antimicrobial Activity of Sulfonamide Derivatives
| Compound/Alternative | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfonamide derivative 1b | Staphylococcus aureus (MRSA & VRSA) | 64 | [5] |
| Sulfonamide derivative 1a | Staphylococcus aureus (MRSA & VRSA) | 256-512 | [5] |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus ATCC 29213 | 32 | [6][7] |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus ATCC 29213 | 64 | [6][7] |
| N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus ATCC 29213 | 128 | [6][7] |
| Ciprofloxacin (Standard of Care) | Various | Varies | - |
Experimental Protocols
To ensure the reproducibility of experiments with sulfonamide derivatives, including this compound, it is crucial to follow standardized and detailed protocols. Below are methodologies for key experiments commonly cited in the evaluation of these compounds.
Anticancer Activity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, and comparator compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity Assessment (Broth Microdilution Method for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Strain Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Compound Dilution: The test compound and control antibiotics are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Molecular Pathways and Workflows
To better understand the potential mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Generalized mechanism of action for sulfonamide antibiotics.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C14H16N2O4S | CID 104143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|CAS 52298-44-9 [benchchem.com]
- 7. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Synthesized 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data for confirming the identity of synthesized 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide against structurally similar alternatives. The presented data, including predicted Nuclear Magnetic Resonance (NMR) and general Fourier-Transform Infrared (FTIR) spectroscopy characteristics, alongside Mass Spectrometry (MS) data, offers a robust framework for compound verification. Detailed experimental protocols are provided to facilitate the replication of these analytical methods.
Product Performance Comparison
The identity of a synthesized compound is unequivocally established by a combination of analytical techniques. This section compares the expected analytical data for this compound with two relevant alternatives: the parent compound 4-Amino-N-phenylbenzenesulfonamide and a halogenated analog, 4-Amino-2,5-dichloro-N-phenylbenzenesulfonamide. This comparison is critical for researchers to distinguish the target molecule from potential synthetic precursors, byproducts, or related compounds.
Table 1: Predicted ¹H NMR Spectral Data Comparison (DMSO-d₆)
Note: The following chemical shifts are predicted by computational algorithms and may vary from experimental values.
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| This compound | -NH₂ | 4.88 | s |
| Ar-H (position 3) | 7.27 | s | |
| Ar-H (position 6) | 6.27 | s | |
| -OCH₃ (position 2) | 3.82 | s | |
| -OCH₃ (position 5) | 3.65 | s | |
| -NH- (sulfonamide) | 10.15 | s | |
| Ar-H (phenyl group) | 7.05 - 7.25 | m | |
| 4-Amino-N-phenylbenzenesulfonamide | -NH₂ | 5.85 | s |
| Ar-H (ortho to -NH₂) | 6.55 | d | |
| Ar-H (meta to -NH₂) | 7.45 | d | |
| -NH- (sulfonamide) | 10.10 | s | |
| Ar-H (phenyl group) | 7.00 - 7.20 | m | |
| 4-Amino-2,5-dichloro-N-phenylbenzenesulfonamide | -NH₂ | 5.50 | s |
| Ar-H (position 3) | 7.60 | s | |
| Ar-H (position 6) | 6.80 | s | |
| -NH- (sulfonamide) | 10.50 | s | |
| Ar-H (phenyl group) | 7.10 - 7.30 | m |
Table 2: Predicted ¹³C NMR Spectral Data Comparison (DMSO-d₆)
Note: The following chemical shifts are predicted by computational algorithms and may vary from experimental values.
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) |
| This compound | C=C (Ar, C-4, attached to -NH₂) | 148.5 |
| C=C (Ar, C-2, attached to -OCH₃) | 151.0 | |
| C=C (Ar, C-5, attached to -OCH₃) | 142.0 | |
| C=C (Ar, C-1, attached to -SO₂NH) | 120.0 | |
| C=C (Ar, C-3) | 115.0 | |
| C=C (Ar, C-6) | 100.0 | |
| -OCH₃ (position 2) | 56.5 | |
| -OCH₃ (position 5) | 56.0 | |
| C=C (Ar, phenyl group) | 120.0 - 140.0 | |
| 4-Amino-N-phenylbenzenesulfonamide | C=C (Ar, C-4, attached to -NH₂) | 152.0 |
| C=C (Ar, C-1, attached to -SO₂NH) | 128.0 | |
| C=C (Ar, ortho to -NH₂) | 113.0 | |
| C=C (Ar, meta to -NH₂) | 129.0 | |
| C=C (Ar, phenyl group) | 120.0 - 140.0 | |
| 4-Amino-2,5-dichloro-N-phenylbenzenesulfonamide | C=C (Ar, C-4, attached to -NH₂) | 145.0 |
| C=C (Ar, C-2, attached to -Cl) | 125.0 | |
| C=C (Ar, C-5, attached to -Cl) | 128.0 | |
| C=C (Ar, C-1, attached to -SO₂NH) | 130.0 | |
| C=C (Ar, C-3) | 120.0 | |
| C=C (Ar, C-6) | 115.0 | |
| C=C (Ar, phenyl group) | 120.0 - 140.0 |
Table 3: Key FTIR Absorption Bands
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected for this compound |
| N-H Stretch (Amine) | 3500-3300 (two bands for primary amine) | Two distinct peaks in this region. |
| N-H Stretch (Sulfonamide) | 3350-3250 | A broad peak in this region. |
| C-H Stretch (Aromatic) | 3100-3000 | Multiple weak to medium peaks. |
| C=C Stretch (Aromatic) | 1620-1450 | Multiple sharp peaks. |
| S=O Stretch (Sulfonamide) | 1350-1300 (asymmetric) and 1170-1150 (symmetric) | Two strong, distinct peaks. |
| C-N Stretch (Aromatic Amine) | 1340-1250 | A medium to strong peak. |
| C-O Stretch (Aryl Ether) | 1270-1230 (asymmetric) and 1050-1000 (symmetric) | Two distinct peaks. |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | ESI+ | 309.09 | 294.07, 214.07, 186.07, 154.05, 93.06 |
| 4-Amino-N-phenylbenzenesulfonamide | ESI+ | 249.07 | 156.05, 108.05, 93.06, 77.04 |
| 4-Amino-2,5-dichloro-N-phenylbenzenesulfonamide | ESI+ | 316.99 | 223.97, 175.97, 93.06 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
-
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities. Identify the chemical shifts in the ¹³C NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the synthesized compound with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further, dilute the sample to the low µg/mL range with the mobile phase.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Acquire full scan mass spectra and product ion scans (MS/MS) of the parent ion.
-
-
Data Analysis: Identify the [M+H]⁺ ion and analyze the fragmentation pattern to confirm the structure.
Representative Synthesis Protocol for this compound
This is a general, representative procedure for the synthesis of 4-aminobenzenesulfonamides and may require optimization for the specific target compound.
-
Chlorosulfonation of 2,5-dimethoxyaniline: To a cooled (0-5 °C) solution of 2,5-dimethoxyaniline in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Formation of the Sulfonamide: The resulting sulfonyl chloride is then reacted with aniline in the presence of a base (e.g., pyridine or triethylamine) to form the N-phenylsulfonamide derivative.
-
Work-up and Purification: The reaction mixture is poured into ice water, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Experimental Workflow for Compound Identity Confirmation
The following diagram illustrates the logical workflow for confirming the identity of the synthesized this compound.
Caption: Workflow for the synthesis, purification, and analytical confirmation of this compound.
Signaling Pathway of a Hypothetical Biological Target
While the primary industrial use of this compound is as a pigment intermediate, many sulfonamides exhibit biological activity. The following diagram illustrates a hypothetical signaling pathway that a sulfonamide derivative might inhibit.
Caption: Hypothetical inhibition of a cellular signaling pathway by a sulfonamide derivative.
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide
For researchers and scientists in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, ensuring compliance and minimizing risk.
Hazard Profile and Safety Summary
This compound is classified as harmful if swallowed.[1][2] It is essential to handle this compound with appropriate personal protective equipment and to prevent its release into the environment.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is recommended:
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal contractor. Do not discharge this chemical into the sewer system.[1]
1. Waste Identification and Segregation:
-
Solid Waste: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, sealed container.[2]
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container compatible with the solvent.
-
Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.
2. Packaging and Labeling:
-
Use a suitable, closed container for disposal.[2]
-
Clearly label the waste container with the full chemical name: "Waste this compound" and the appropriate hazard symbol (GHS07).
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as oxidizing agents.[2]
-
Ensure the storage area is secure and accessible only to authorized personnel.
4. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.
-
Dispose of the contents and container in accordance with local, regional, national, and international regulations.[1]
Spill Management
In the event of a spill, sweep up the solid material and place it into a suitable, closed container for disposal.[2] Avoid generating dust. Ensure adequate ventilation.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide (CAS No. 52298-44-9). Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1][2] It is a solid substance with a melting point of 184 - 188 °C.[1] As with other sulfonamide compounds, there is a potential for hypersensitivity reactions, and care should be taken to avoid exposure.[3][4][5]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation. | |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves.[1] Due to a lack of specific testing data, it is recommended to use nitrile or neoprene gloves and consult the glove manufacturer's chemical resistance data for extended contact. Double gloving is advised. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and fully buttoned. |
| Chemical Apron | A splash-resistant chemical apron is recommended for procedures with a higher risk of splashes. | |
| Respiratory Protection | Dust Mask/Respirator | If handling procedures may generate dust, a NIOSH-approved respirator should be used. Work in a well-ventilated area or a chemical fume hood. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing risk.
1. Pre-Handling Preparations:
-
Assemble all necessary equipment, such as spatulas, weighing paper, glassware, and solvents.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Don all required personal protective equipment as detailed in the table above.
2. Handling the Solid Compound:
-
All manipulations of solid this compound should be performed in a chemical fume hood to prevent inhalation of any airborne particles.
-
When weighing, use a tared, sealed container to minimize dust generation.
-
Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing.[1]
3. Solution Preparation:
-
When dissolving the solid, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE.
-
Wash hands thoroughly with soap and water after handling is complete.[1][2]
Emergency First-Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1][2]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Storage and Disposal
-
Storage: Store in a freezer in a tightly sealed container.[1] Incompatible with oxidizing agents.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not allow the product to reach the sewage system.[2]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
